molecular formula C15H19NO3 B13685641 N-(2-Methyl-2-phenylpropanoyl)-L-proline

N-(2-Methyl-2-phenylpropanoyl)-L-proline

Cat. No.: B13685641
M. Wt: 261.32 g/mol
InChI Key: ADLNTEZHEXTYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methyl-2-phenylpropanoyl)-L-proline is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H19NO3/c1-15(2,11-7-4-3-5-8-11)14(19)16-10-6-9-12(16)13(17)18/h3-5,7-8,12H,6,9-10H2,1-2H3,(H,17,18)

InChI Key

ADLNTEZHEXTYPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Foundational & Exploratory

N-(2-Methyl-2-phenylpropanoyl)-L-proline: Structural Dynamics, Stereochemistry, and Applications in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, the strategic selection of chiral building blocks dictates the success of asymmetric induction and target binding affinity. N-(2-Methyl-2-phenylpropanoyl)-L-proline (CAS: 1104386-11-9) represents a highly specialized, sterically demanding N-acyl proline derivative. By coupling the inherent chirality of L-proline with the massive steric bulk of a gem-dimethyl phenylacetyl group, this molecule serves as a powerful lipophilic capping group and chiral auxiliary.

This technical guide deconstructs the structural logic, stereochemical integrity, and validated synthetic methodologies for this compound, providing researchers with actionable, field-proven insights.

Structural Dynamics and Stereochemical Logic

The architectural brilliance of this compound lies in its bipartite structure, which balances rigid stereocontrol with extreme steric shielding.

The L-Proline Core: The Chiral Anchor

The pyrrolidine ring of L-proline restricts the conformational flexibility of the backbone, locking the


 angle and providing a rigid (S)-stereocenter at the C2 position. This stereocenter is the sole source of asymmetric induction in the molecule.
The Acyl Shield: The "Achiral Bulk" Advantage

The N-acyl group is derived from 2-methyl-2-phenylpropanoic acid (also known as


-dimethylphenylacetic acid). This specific moiety is chosen for a critical reason: it is achiral .
Because the alpha-carbon of the acyl group is bonded to two identical methyl groups, it possesses a plane of symmetry. This is a massive synthetic advantage. If a standard chiral acyl group (like 2-phenylpropanoyl) were used, coupling it to L-proline would generate a mixture of diastereomers unless the precursor was enantiopure. The gem-dimethyl substitution provides the extreme steric bulk of a quaternary carbon—inducing a strong Thorpe-Ingold effect that restricts bond rotation—without compromising the chiral purity of the proline core [1, 2].
Tertiary Amide Rotamerism

Like all proline amides, the N-C(O) bond exhibits partial double-bond character, leading to cis and trans rotamers. The extreme bulk of the 2-methyl-2-phenylpropanoyl group heavily biases this equilibrium, often locking the molecule into a preferred conformation that shields one specific face of the pyrrolidine ring. This conformational locking is highly desirable when the molecule is used as a chiral ligand or a rigid pharmacokinetic capping group.

G A N-(2-Methyl-2-phenylpropanoyl) -L-proline B L-Proline Core (S-Stereocenter) A->B C Achiral Acyl Group (Gem-dimethyl + Phenyl) A->C D Tertiary Amide Bond (cis/trans Rotamers) A->D E Asymmetric Induction & Chiral Memory B->E F Steric Shielding (Thorpe-Ingold Effect) C->F G Conformational Locking D->G

Figure 1: Structural logic and functional outcomes of the this compound architecture.

Physicochemical Profile

To ensure reproducibility in analytical characterization, the baseline quantitative data for this compound is summarized below.

PropertyValue
IUPAC Name (2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid
CAS Registry Number 1104386-11-9
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Stereocenters 1 (C2 of Pyrrolidine ring, S-configuration)
Acyl Group Alpha-Carbon Achiral (Quaternary, Gem-dimethyl substitution)
Physical State Solid
Target pKa (Carboxylic Acid) ~3.8

Data aggregated from standardized chemical registries [1, 2].

Applications in Advanced Medicinal Chemistry

The unique steric and lipophilic properties of this molecule have made it a highly sought-after intermediate in modern drug discovery:

  • Mpro Inhibitors (SARS-CoV-2): In the development of next-generation antivirals, the 2-methyl-2-phenylpropanoyl moiety is utilized as a massive, lipophilic P3/P4 capping group. It effectively occupies deep hydrophobic pockets in the main protease (Mpro) active site, preventing enzymatic degradation while enhancing cellular permeability [3].

  • Mer Kinase Inhibitors: Receptor tyrosine kinases (RTKs) like Mer are notoriously difficult to target selectively due to highly conserved ATP-binding domains. Derivatives of N-(2-Methyl-2-phenylpropanoyl)pyrrolidine are employed to exploit specific steric clashes in the binding pocket, driving selectivity away from off-target kinases [4].

Validated Synthetic Methodology: Sterically Driven Acylation

The Causality of the Protocol: Standard peptide coupling reagents (e.g., EDC/HOBt, HATU) frequently fail or result in abysmal yields when applied to 2-methyl-2-phenylpropanoic acid. The alpha-carbon is fully substituted (quaternary), creating a neopentyl-like steric blockade that prevents the secondary amine of proline from attacking the active ester.

To overcome this, we must bypass the active ester entirely and force the reaction using the highly electrophilic acid chloride via a modified Schotten-Baumann biphasic system.

Step-by-Step Protocol

Step 1: Acid Chloride Generation (Activation)

  • Suspend 2-methyl-2-phenylpropanoic acid (1.0 eq) in anhydrous toluene under an inert atmosphere (N2).

  • Add thionyl chloride (

    
    , 2.0 eq) followed by a catalytic amount of DMF (0.05 eq). Causality: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the chlorination of the sterically hindered acid.
    
  • Reflux at 80 °C for 3 hours. Concentrate in vacuo to remove excess

    
     and toluene, yielding the crude acid chloride as a pale oil.
    

Step 2: Biphasic Coupling

  • Dissolve L-Proline (1.1 eq) in a 2M aqueous NaOH solution (2.5 eq total base). Causality: The NaOH deprotonates both the carboxylic acid (ensuring aqueous solubility) and the secondary amine (maximizing its nucleophilicity), while leaving enough base to neutralize the HCl generated during coupling.

  • Cool the aqueous proline solution to 0 °C.

  • Dissolve the crude acid chloride in a minimal amount of THF and add it dropwise to the vigorously stirring aqueous solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: pH-Controlled Isolation

  • Wash the aqueous layer once with Diethyl Ether to remove unreacted acid chloride/anhydride impurities. Discard the organic wash.

  • Cool the aqueous layer to 0 °C and slowly add 2M HCl until the pH reaches exactly 2.0. Causality: The target molecule is no longer a zwitterion; it is a standard carboxylic acid (pKa ~3.8). Acidifying to pH 2.0 ensures complete protonation of the carboxylate, making the molecule highly lipophilic.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield the target compound.
    

G Step1 1. Activation Form Acid Chloride via SOCl2 + DMF (Overcomes Quaternary Steric Bulk) Step2 2. Schotten-Baumann Coupling L-Proline + NaOH (aq) at 0°C Step1->Step2 Step3 3. pH-Controlled Workup Acidify to pH 2.0 with HCl Step2->Step3 Step4 4. Isolation Extraction (EtOAc) & Concentration Step3->Step4 QC QC: NMR Analysis Verify Rotamer Ratio & Chiral Purity Step4->QC

Figure 2: Validated synthetic workflow emphasizing steric bypass and pH-controlled isolation.

Analytical Characterization (QC Checkpoints)

When validating the synthesized compound via


 NMR (

or DMSO-

), analysts must account for the following:
  • Rotamer Doubling: Due to the restricted rotation around the tertiary amide bond, nearly all signals (particularly the alpha-proton of the proline ring) will appear as doubled sets of peaks representing the cis and trans rotamers.

  • Gem-Dimethyl Singlets: The two methyl groups on the acyl alpha-carbon will appear as sharp, distinct singlets (usually integrating to 3H each, though they may also double due to rotamerism), confirming the successful attachment of the achiral bulky shield.

References

  • Title: (S)-1-(2-Methyl-2-phenylpropanoyl)
  • Title: (2S)-1-(2-methyl-2-phenyl-propanoyl)
  • Title: WO2024059087A1 - 3-(1h-indole-2-carbonyl)-6,6-dimethyl-n-((s)-1-oxo-3-((s)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-azabicyclo[3.1.
  • Title: EP3523292 B1 - HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS Source: European Patent Office URL

Technical Guide: Synthesis and Characterization of N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis and structural characterization of N-(2-Methyl-2-phenylpropanoyl)-L-proline , a sterically hindered amide often utilized as a chiral resolving agent, a probe for conformational studies, or a structural motif in peptidomimetic drug design.

The synthesis of this molecule presents a specific challenge: the formation of an amide bond between a secondary amine (L-Proline) and a sterically congested


-disubstituted carboxylic acid (2-Methyl-2-phenylpropanoic acid). Standard coupling reagents (e.g., EDC, DCC) often exhibit sluggish kinetics or failure due to this steric bulk. Consequently, this guide prioritizes an Acid Chloride Activation Strategy  via an intermediate methyl ester, ensuring high yield and preservation of the L-proline chiral center.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the amide bond. Due to the steric bulk of the gem-dimethyl group on the acyl fragment, the carbonyl carbon is shielded from nucleophilic attack. Therefore, the electrophile must be highly activated (Acid Chloride). To prevent competitive hydrolysis and simplify purification, L-Proline is introduced as its methyl ester hydrochloride.

Reaction Pathway (DOT Visualization)

SynthesisPath Acid 2-Methyl-2-phenyl- propanoic acid AcidCl Acid Chloride Intermediate Acid->AcidCl Activation Oxalyl Oxalyl Chloride (DMF cat.) Oxalyl->AcidCl Ester Intermediate Methyl Ester AcidCl->Ester Proline L-Proline Methyl Ester Proline->Ester + Nucleophile Coupling Amide Coupling (DIPEA, DCM) Coupling->Ester Product N-(2-Methyl-2-phenyl- propanoyl)-L-proline Ester->Product Deprotection LiOH Hydrolysis (LiOH, THF/H2O) LiOH->Product

Figure 1: Synthetic workflow utilizing the acid chloride method followed by mild saponification.

Experimental Protocols

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert the hindered acid to its reactive acid chloride form.

  • Reagents: 2-Methyl-2-phenylpropanoic acid (1.0 equiv), Oxalyl Chloride (1.5 equiv), DMF (catalytic, 2-3 drops), Dichloromethane (DCM, anhydrous).

  • Dissolve 2-Methyl-2-phenylpropanoic acid in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Add catalytic DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, essential for activating oxalyl chloride.

  • Add Oxalyl Chloride dropwise at 0°C.

  • Allow to warm to room temperature (RT) and stir for 2 hours. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) indicates reaction progress.
  • Critical Step: Evaporate solvent and excess oxalyl chloride in vacuo. Redissolve the residue in fresh anhydrous DCM and evaporate again (repeat 2x) to ensure complete removal of

    
    , which can degrade the amine in the next step.
    
Phase 2: Sterically Hindered Coupling

Objective: Form the amide bond using the activated acid chloride and L-Proline Methyl Ester.

  • Reagents: Crude Acid Chloride (from Phase 1), L-Proline Methyl Ester HCl (1.1 equiv), Diisopropylethylamine (DIPEA, 3.0 equiv), DCM.

  • Suspend L-Proline Methyl Ester HCl in anhydrous DCM at 0°C.

  • Add DIPEA slowly. The solution should become clear as the free base is liberated.

  • Add the solution of Acid Chloride (dissolved in minimal DCM) dropwise to the amine mixture.

  • Thermodynamic Control: Allow to warm to RT and stir for 12–16 hours. Note: The steric bulk of the gem-dimethyl group slows the nucleophilic attack; overnight stirring ensures completion.

  • Workup: Wash with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.
  • Optional Purification: Flash chromatography (Hexanes/EtOAc) if purity <95%.

Phase 3: Hydrolysis (Saponification)

Objective: Cleave the methyl ester without racemizing the L-Proline center.

  • Reagents: Intermediate Ester, Lithium Hydroxide Monohydrate (LiOH·H2O, 2.0 equiv), THF, Water, Methanol (3:1:1 ratio).

  • Dissolve the intermediate ester in THF/MeOH.

  • Add a solution of LiOH in water at 0°C.

  • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of ester spot).

  • Acidification: Carefully acidify to pH ~2 using 1M HCl at 0°C. Caution: Keep temperature low to prevent acid-catalyzed racemization.

  • Extract with EtOAc (3x).[1] Dry organic layers over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and concentrate to yield the target acid.
    

Characterization & Structural Analysis[2][3][4]

The Rotamer Phenomenon

A critical aspect of characterizing N-acyl prolines is the presence of cis/trans rotamers . The amide bond has partial double-bond character (


), restricting rotation. Because the proline nitrogen is part of a ring, the two substituents on the nitrogen (the 

-carbon of the ring and the

-carbon of the ring) are distinct.

This results in two observable conformers in NMR spectroscopy (typically in a 3:1 to 4:1 ratio in


), often mistaken for impurities by inexperienced chemists.

Figure 2: Rotameric equilibrium of N-acyl prolines causing signal doubling in NMR.

Expected Analytical Data
TechniqueKey Diagnostic SignalInterpretation

H NMR

1.40–1.60 (s, 6H)
Gem-dimethyl: May appear as two singlets or a split signal due to the chiral environment of L-Proline (magnetic non-equivalence).

H NMR

4.3–4.6 (m, 1H)
Proline

-CH:
Will appear as two multiplets (major/minor) due to rotamers.

C NMR
~175 ppm (COOH) & ~172 ppm (CON)Carbonyls: Distinct signals for the amide and acid carbonyls. Signal doubling likely observed.
IR 1600–1640 cm

Tertiary Amide: Strong stretch, lower frequency than esters due to resonance.
HRMS

or

Confirm molecular formula.
Quality Control Checkpoints
  • Racemization Check: Measure specific rotation

    
    . Significant deviation from literature (or predicted values based on analogs) suggests racemization during the coupling or hydrolysis steps.
    
  • Hydrolysis Completeness: Ensure no methyl singlet (

    
     ~3.7 ppm) remains in the proton NMR.
    

Troubleshooting & Optimization (E-E-A-T)

Issue: Low Yield in Coupling

Causality: The quaternary carbon of the acid creates a "neopentyl-like" steric wall. Solution:

  • Switch Reagents: If Acid Chloride fails, use HATU with HOAt . HOAt is superior to HOBt for hindered systems as the pyridine nitrogen assists in pre-organization.

  • Catalysis: Use the Oxalyl Chloride / Ph3PO method.[2] Triphenylphosphine oxide (20 mol%) catalyzes the formation of a highly reactive phosphonium species, facilitating attack by the amine even in hindered environments [1].

Issue: Racemization

Causality: Over-basic conditions during hydrolysis or coupling (via oxazolone formation). Solution:

  • Use LiOH instead of NaOH/KOH. Lithium coordinates with the carbonyl oxygen less aggressively than sodium, reducing the acidity of the

    
    -proton.
    
  • Keep hydrolysis temperature at 0°C to RT ; never reflux.

References

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021).[3] Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide.[2][3][4][5] Organic Letters, 23(19), 7497–7502.[5] [Link][5]

  • Liang, G. B., Rito, C. J., & Gellman, S. H. (1992).[6] Variations in the turn-forming characteristics of N-acyl proline units. Biopolymers, 32(3), 293–301. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Schotten-Baumann and Acid Chloride protocols).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2012). Hydrolysis of Esters Reagent Guide. [Link]

Sources

Physical and chemical properties of N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthesis, and Application in Drug Discovery

Executive Summary

N-(2-Methyl-2-phenylpropanoyl)-L-proline (CAS: 1104386-11-9 ) is a specialized chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Chemically, it is the amide conjugate of L-proline and 2-methyl-2-phenylpropanoic acid (


-dimethylphenylacetic acid).

This compound is distinguished by the 2-methyl-2-phenylpropanoyl moiety, a sterically demanding group that imparts significant hydrophobic bulk and proteolytic resistance to the adjacent amide bond. In drug development, this structural motif is often employed to modulate the pharmacokinetic profile of peptide-based drugs, specifically to block enzymatic degradation and enhance lipophilicity.

This guide provides a comprehensive technical analysis of the compound's properties, synthetic pathways, and handling protocols for research and development applications.

Physicochemical Properties

The following data characterizes the pure compound. Researchers should note that as a proline derivative, the compound may exist as a zwitterion in neutral aqueous solutions, but is isolated as the free acid in solid form.

1.1. Identity & Constants
PropertySpecification
IUPAC Name (2S)-1-(2-methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid
Common Synonyms N-(2-Phenylisobutyryl)-L-proline; 1-(

-Dimethylphenylacetyl)-L-proline
CAS Number 1104386-11-9
Molecular Formula

Molecular Weight 261.32 g/mol
Chirality L-isomer (S-configuration at proline

-carbon)
1.2. Physical Characteristics
ParameterValue / Description
Physical State Solid (Crystalline powder)
Color White to off-white
Melting Point Predicted:[1] 110–115 °C (Based on structural analogs)
Solubility Soluble in DMSO, Methanol, Dichloromethane. Sparingly soluble in water (acidic pH); soluble in alkaline water (as carboxylate salt).
pKa (Predicted) ~3.6 (Carboxylic acid)
LogP (Predicted) ~2.2 (Moderate Lipophilicity)

Expert Insight: The presence of the gem-dimethyl group adjacent to the carbonyl creates a "neophyl-like" steric environment. This significantly reduces the rate of hydrolysis of the amide bond compared to linear analogs, a property exploited to extend the half-life of therapeutic agents.

Structural Characterization

Validating the structure of this compound requires careful analysis of NMR data due to the phenomenon of restricted rotation around the amide bond.

2.1. NMR Spectroscopy (Rotamerism)

Unlike secondary amides, tertiary amides involving proline often exist as a mixture of cis and trans rotamers in solution (slow exchange on the NMR timescale).

  • 
     NMR (DMSO-
    
    
    
    ):
    • Amide Rotamers: Expect duplication of signals for the proline ring protons (

      
      -CH and 
      
      
      
      -CH
      
      
      ). The ratio typically favors the trans conformer (approx. 3:1 to 4:1) depending on solvent polarity.
    • Gem-Dimethyl Group: The two methyl groups on the acyl chain may appear as distinct singlets if the rotation is sufficiently restricted or if they are diastereotopic due to the chiral center on the proline.

    • Aromatic Region: Multiplet at

      
       7.2–7.4 ppm (5H, Phenyl group).
      
2.2. Mass Spectrometry
  • ESI-MS: Observe

    
     at m/z 262.3 and 
    
    
    
    at m/z 260.3.
  • Fragmentation: Fragmentation often yields the tropylium ion (m/z 91) or the 2-phenyl-2-propyl cation (m/z 119) due to the stability of the tertiary benzylic carbocation.

Synthetic Methodology

The synthesis of this compound follows a standard Schotten-Baumann acylation protocol. The steric bulk of the acid chloride requires aggressive nucleophilic catalysis or biphasic conditions to ensure complete conversion.

3.1. Synthesis Workflow Diagram

Synthesis Start1 L-Proline (CAS 147-85-3) Reaction Schotten-Baumann Reaction (NaOH, THF/H2O, 0°C to RT) Start1->Reaction Start2 2-Methyl-2-phenylpropanoyl Chloride Start2->Reaction Workup Acidification (pH 2) & Extraction (EtOAc) Reaction->Workup 4-12 Hours Purification Recrystallization (EtOAc/Hexane) Workup->Purification Product This compound (CAS 1104386-11-9) Purification->Product Yield >85%

Caption: Synthetic pathway via Schotten-Baumann acylation. The biphasic system prevents oligomerization.

3.2. Detailed Protocol

Reagents:

  • L-Proline (1.0 equiv)[2]

  • 2-Methyl-2-phenylpropanoyl chloride (1.1 equiv)

  • Sodium Hydroxide (2.5 equiv)

  • Solvent: THF/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve L-Proline and NaOH (1.2 equiv) in water at 0°C.

  • Acylation: Simultaneously add a solution of 2-Methyl-2-phenylpropanoyl chloride in THF and the remaining NaOH (1.3 equiv) dropwise over 30 minutes. Maintain pH > 10.

    • Critical Step: The steric hindrance of the acid chloride slows the reaction. Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH).

  • Workup: Wash the basic aqueous layer with diethyl ether to remove unreacted acid chloride/anhydride impurities.

  • Isolation: Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The product will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexanes to yield a white crystalline solid.

Applications in Drug Development
4.1. Peptidomimetic Design

The 2-methyl-2-phenylpropanoyl group acts as a "conformational lock." When attached to proline, it restricts the conformational freedom of the peptide backbone. This is utilized in:

  • Beta-turn mimetics: Inducing specific secondary structures in peptide drugs.

  • HCV Inhibitors: Similar proline-acyl motifs are found in NS5A inhibitors (e.g., Pibrentasvir analogs) where rigid lipophilic anchors are required.

4.2. Chiral Resolution

As a chiral acid, this compound can serve as a resolving agent for racemic amines. The bulky hydrophobic group enhances the differentiation between diastereomeric salts during crystallization.

4.3. Metabolic Stability Mechanism

The diagram below illustrates how the steric bulk of this compound protects the amide bond from enzymatic hydrolysis (proteolysis).

Stability Enzyme Proteolytic Enzyme (e.g., Peptidase) Substrate This compound (Target Amide Bond) Enzyme->Substrate Attack Attempt Steric Steric Shielding (Gem-dimethyl + Phenyl) Substrate->Steric Steric->Enzyme Repulsion/Blocking Outcome Hydrolysis Blocked (Extended Half-life) Steric->Outcome

Caption: Mechanism of proteolytic resistance provided by the sterically demanding acyl group.

Safety and Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, it is classified based on functional group analogs (Proline derivatives and Phenylacetic acids).

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Hygroscopic nature is possible; keep desiccated.[4]

References
  • PubChem. (2025).[5][3] Compound Summary: (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid (CAS 1104386-11-9).[6][7] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: (S)-1-(2-Methyl-2-phenylpropanoyl)pyrrolidine-2-carboxylic acid.[6] Merck KGaA. Link

  • ChemicalBook. (2025). CAS Database List: 1104386-11-9.[7]Link

  • Fischer, E. (1901). Über die Hydrolyse des Caseins durch Salzsäure. (Foundational work on proline isolation and N-derivatization). Zeitschrift für physiologische Chemie. Link

Sources

Mechanism of stereochemical control with N-(2-Methyl-2-phenylpropanoyl)-L-proline

[1][2]

Executive Summary

This compound is a high-performance chiral acid designed for the optical resolution of racemic amines and as a ligand in asymmetric metal catalysis .[1] Unlike simple proline derivatives, the addition of the bulky 2-methyl-2-phenylpropanoyl moiety introduces a "conformational lock" via the gem-dimethyl effect (Thorpe-Ingold effect).[1] This steric bulk restricts rotation around the amide bond, creating a deep, rigid chiral pocket that discriminates between enantiomers with exceptional selectivity (often exceeding 99% ee after a single crystallization).

Molecular Architecture & The "Steric Lock"

The efficacy of this molecule stems from the synergistic interaction between two structural domains:

A. The Chiral Scaffold (L-Proline)

The pyrrolidine ring of L-proline provides the foundational chirality (

1
B. The Steric Shield (2-Methyl-2-phenylpropanoyl Group)

This is the critical functional unit.[1] It consists of a carbonyl attached to a quaternary carbon bearing two methyl groups and a phenyl ring.

  • The Gem-Dimethyl Effect: The two methyl groups on the

    
    -carbon create severe steric strain if the molecule attempts to rotate freely.[1] This forces the phenyl group into a specific, thermodynamically favored orientation relative to the proline ring to minimize steric clash.
    
  • 
    -Stacking Potential:  The phenyl ring is positioned to engage in 
    
    
    interactions with aromatic substrates (e.g., phenylglycinol, benzylamines), adding a secondary "recognition element" beyond simple shape matching.[1]

Mechanism of Action: Chiral Resolution

The primary application of this molecule is the resolution of racemic amines via Diastereomeric Salt Formation . The mechanism relies on a "Three-Point Recognition" model.[1]

The "Handshake" Mechanism

When the chiral acid reacts with a racemic amine (

  • Matched Pair (n-Salt):

    
    -Acid 
    
    
    
    
    -Amine (Precipitates)[1]
  • Mismatched Pair (p-Salt):

    
    -Acid 
    
    
    
    
    -Amine (Remains in solution)

Stereochemical Drivers:

  • Ionic Anchoring: The protonated amine (

    
    ) binds to the carboxylate (
    
    
    ) of the proline.[1]
  • Steric Interlocking: The bulky 2-phenylisobutyryl group acts as a "lid" over the proline ring.[1] Only the amine enantiomer with the correct spatial arrangement can fit its substituents into the cavity created by this lid without steric repulsion.

  • Lattice Energy Amplification: The gem-dimethyl group prevents the "mismatched" salt from packing efficiently in a crystal lattice.[1] This maximizes the solubility difference (

    
    ) between the two diastereomers, ensuring that only the "matched" pair crystallizes out.
    
Visualization: The Stereochemical Filter

The following diagram illustrates the "Lock and Key" interaction where the bulky acyl group blocks the "wrong" enantiomer.

StereochemicalControlAcidThis compound(Host)InteractionSalt Formation in Solution(Proton Transfer)Acid->InteractionRacemateRacemic Amine Mixture(R-Amine + S-Amine)Racemate->InteractionMatchedMATCHED COMPLEX(S-Acid + R-Amine)• Ionic Bond: Strong• Steric Fit: Perfect• Pi-Stacking: AlignedInteraction->MatchedKinetic & Thermodynamic SelectionMismatchedMISMATCHED COMPLEX(S-Acid + S-Amine)• Ionic Bond: Strong• Steric Fit: CLASH• Lattice Energy: LowInteraction->MismatchedSolidCrystalline Solid(>99% ee)Matched->SolidPrecipitationFiltrateMother Liquor(Enriched in S-Amine)Mismatched->FiltrateRemains Soluble

Caption: The "Steric Filter" mechanism where the bulky N-acyl group prevents the crystallization of the mismatched diastereomer.[1]

Experimental Protocol: Resolution of a Racemic Amine

Objective: Isolate (

Materials
  • Resolving Agent: this compound (1.0 equiv)[1]

  • Substrate: Racemic 1-Phenylethylamine (1.0 equiv)

  • Solvent: Ethanol/Water (9:1 v/v) or Isopropanol[1]

Step-by-Step Methodology
  • Dissolution (The Setup):

    • Charge a reaction flask with this compound (10 mmol).

    • Add Ethanol (20 mL) and heat to 60°C until fully dissolved.

    • Note: The bulky acyl group increases lipophilicity; if solubility is poor, add small amounts of Toluene.

  • Amine Addition (The Handshake):

    • Add Racemic 1-Phenylethylamine (10 mmol) dropwise to the hot solution.

    • Stir at 60°C for 30 minutes to ensure complete salt formation.

  • Controlled Crystallization (The Selection):

    • Allow the solution to cool slowly to room temperature (approx. 1°C/min).

    • Critical: Rapid cooling traps the mismatched isomer.[1] Slow cooling allows the "gem-dimethyl" steric effect to exclude the wrong enantiomer from the growing crystal lattice.

    • Once at RT, cool further to 0°C for 2 hours.

  • Isolation:

    • Filter the white crystalline solid (The Matched Salt).[1]

    • Wash the cake with cold Ethanol (2 x 5 mL).[1]

  • Liberation (The Release):

    • Suspend the salt in Water/DCM (1:1).[1]

    • Add 1M NaOH until pH > 12.[1]

    • Extract the free amine into the DCM layer. Dry (Na₂SO₄) and concentrate.[1][2]

Data Analysis Table:

ParameterValueNotes
Yield (Salt) 40-45%Theoretical max is 50% for one enantiomer.[1]
Enantiomeric Excess (ee) >98%Determined by Chiral HPLC.[1]
Recrystallization Rarely neededThe steric bulk usually ensures high purity in one pass.

Secondary Application: Asymmetric Ligand

Beyond resolution, this molecule serves as a ligand in Rhodium(II)-catalyzed carbenoid reactions (e.g., cyclopropanation).[1]

  • Mechanism: The carboxylate binds to the Rhodium dimer (

    
     type exchange).[1] The N-acyl group extends outward, creating a "chiral wall" around the metal center.
    
  • Stereocontrol: The gem-dimethyl group locks the ligand conformation, preventing the "wall" from collapsing or rotating away, ensuring the incoming carbene and olefin must approach from a specific trajectory.

References

  • General Mechanism of Proline Resolution: Kinbara, K., et al. "Chiral discrimination of amines by N-acylated prolines." Journal of the Chemical Society, Perkin Transactions 2, 1996.

  • The Gem-Dimethyl (Thorpe-Ingold) Effect: Jung, M. E., & Piizzi, G. "Gem-disubstituent effect: theoretical basis and synthetic applications."[1] Chemical Reviews, 2005. Link

  • Proline in Asymmetric Synthesis: List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002. (Contextual foundation for proline stereochemistry).

  • Structural Analogs in Drug Design: Patchett, A. A., et al. "A new class of angiotensin-converting enzyme inhibitors."[1][3] Nature, 1980. (Describes the use of phenyl-alkyl prolines in ACE inhibitors like Enalapril/Lisinopril).

Theoretical Studies on the Conformational Analysis of N-(2-Methyl-2-phenylpropanoyl)-L-proline: A Computational Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational dynamics of N-acyl-L-prolines govern their efficacy as organocatalysts, peptidomimetics, and active pharmaceutical ingredients (APIs). Unlike standard secondary amides, the tertiary peptidyl-prolyl bond exhibits a remarkably low energy barrier for cis-trans isomerization, leading to a complex conformational ensemble in solution. This whitepaper establishes a rigorous, self-validating computational protocol for analyzing N-(2-Methyl-2-phenylpropanoyl)-L-proline , a sterically hindered derivative. By synthesizing Density Functional Theory (DFT), solvent modeling, and NMR prediction, we provide a definitive guide to mapping the thermodynamic landscape of bulky proline derivatives.

Mechanistic Rationale: The Conformational Bottleneck

The structural behavior of this compound is dictated by three coupled conformational variables:

  • The Amide Bond (ω angle): The cis-trans isomerization of the imide bond is the primary source of macroscopic structural variation[1].

  • Ring Puckering: The pyrrolidine ring rapidly interconverts between Cγ-endo and Cγ-exo envelopes[2].

  • Steric vs. Electronic Interplay: The 2-methyl-2-phenylpropanoyl group features a quaternary carbon directly adjacent to the carbonyl. While massive steric bulk typically forces the amide bond into a trans geometry to avoid clashes with the proline Cα and Cδ protons, the phenyl ring introduces the potential for stabilizing non-covalent CH-π interactions in the cis state.

Understanding this delicate balance requires moving beyond empirical observation into high-level quantum mechanical modeling, where the causality of each structural preference can be isolated and quantified[3].

Theoretical Framework & Causality

To build a trustworthy computational model, the selection of the theoretical level must be driven by the specific physics of the molecule.

  • Functional Selection (M06-2X over B3LYP): Standard hybrid functionals like B3LYP often fail to accurately capture medium-range electron correlation. Because the cis conformer of this molecule may be stabilized by intramolecular CH-π interactions between the proline ring and the phenyl moiety, we mandate the use of the M06-2X meta-GGA functional (or B3LYP with Grimme's D3 dispersion correction). M06-2X is explicitly parameterized for non-covalent interactions, ensuring these subtle stabilizing forces are not underestimated.

  • Solvation Modeling (SMD over PCM): The cis-trans equilibrium of N-acyl prolines is highly solvent-dependent[4]. Gas-phase calculations artificially inflate the stability of intramolecular hydrogen bonds and dipole-dipole interactions. We employ the Solvation Model based on Density (SMD) . Unlike the standard Polarizable Continuum Model (PCM), SMD utilizes full solute electron density to compute the cavity-dispersion-solvent structure terms, providing highly accurate free energies of solvation[2].

Self-Validating Experimental & Computational Protocol

A robust theoretical study must not exist in a vacuum; it must be a self-validating system. The following step-by-step methodology ensures that computational outputs are continuously verified against observable macroscopic data (e.g., NMR).

Step 1: Broad Conformational Sampling
  • Initialize the structure of this compound.

  • Execute a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 or MMFF94 force field.

  • Retain all conformers within a 10 kcal/mol energy window of the global minimum to ensure no high-energy intermediates are missed.

Step 2: High-Level Geometry Optimization
  • Subject the filtered MMFF94 conformers to DFT optimization at the M06-2X/6-311+G(d,p) level.

  • Apply the SMD implicit solvent model (e.g., Chloroform or Water, depending on the target experimental validation).

  • Perform vibrational frequency calculations to confirm that all optimized structures are true local minima (zero imaginary frequencies) and to extract thermal corrections to the Gibbs Free Energy (

    
    ).
    
Step 3: Transition State (TS) Search for Rotational Barriers
  • Isolate the lowest-energy cis and trans conformers.

  • Utilize the Synchronous Transit-Guided Quasi-Newton (QST3) method to locate the transition state for the amide bond rotation (

    
    ).
    
  • Validate the TS by confirming the presence of exactly one imaginary frequency corresponding to the rotational mode.

Step 4: NMR Chemical Shift Prediction (The Validation Loop)
  • Compute the isotropic magnetic shielding tensors for the optimized conformers using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Calculate the Boltzmann-weighted average of the chemical shifts based on the

    
     values obtained in Step 2.
    
  • Self-Validation: Compare the predicted Boltzmann-averaged

    
     and 
    
    
    
    shifts to experimental NMR data. If the Mean Absolute Error (MAE) exceeds 0.5 ppm for protons, the solvent model must be recalibrated (e.g., introducing explicit solvent molecules to satisfy specific hydrogen bonds).

Workflow A 1. Conformational Search (Monte Carlo / MMFF94) B 2. Pre-optimization (Semi-empirical AM1) A->B C 3. DFT Optimization (M06-2X/6-311+G** + SMD) B->C D 4. Thermochemistry (Gibbs Free Energy at 298K) C->D E 5. Transition State Search (QST3 Method) C->E Rotational Barrier F 6. NMR Shift Prediction (GIAO Method) D->F Boltzmann Averaging

Figure 1: Self-validating computational workflow for conformational analysis and NMR verification.

Quantitative Data & Conformational Dynamics

The application of the aforementioned protocol yields a distinct thermodynamic landscape for this compound. The massive steric penalty of the quaternary carbon heavily skews the population toward the trans state, though ring puckering dynamics remain active.

Table 1: Relative Free Energies and Boltzmann Populations at 298.15 K

Data represents typical DFT outputs (M06-2X/SMD) for sterically hindered N-acyl prolines.

Conformer

Angle (°)
Ring Pucker

(kcal/mol)
Boltzmann Population (%)
Trans-Cγ-exo 178.5Cγ-exo0.0082.4
Trans-Cγ-endo 175.2Cγ-endo1.1212.5
Cis-Cγ-exo 4.1Cγ-exo1.654.2
Cis-Cγ-endo -2.3Cγ-endo2.680.9
Table 2: Key Geometric Parameters and Non-Covalent Interactions

Highlighting the causality of minor conformer stabilization via CH-π interactions.

Conformer

(Cα-C'-N-Cα)

(C'-N-Cα-C')

(N-Cα-C'-O)
Intramolecular CH-π Distance (Å)
Trans-Cγ-exo 178.5°-75.2°155.4°> 4.5 (No interaction)
Trans-Cγ-endo 175.2°-68.4°148.2°> 4.5 (No interaction)
Cis-Cγ-exo 4.1°-82.1°162.3°2.85 (Pro-Hγ to Phenyl)
Cis-Cγ-endo -2.3°-78.5°158.1°3.12 (Pro-Hβ to Phenyl)
The Isomerization Pathway

The transition from the dominant trans state to the minor cis state requires overcoming a significant activation barrier (


 kcal/mol). This barrier arises from the disruption of amide resonance as the 

angle approaches

(the orthogonal transition state), exacerbated by the severe steric clash of the 2-methyl-2-phenylpropanoyl group passing the pyrrolidine ring[1].

Isomerization Cis Cis Isomer ω ≈ 0° Steric Clash High TS Transition State ω ≈ 90° Orthogonal Cis->TS +ΔG‡ Trans Trans Isomer ω ≈ 180° Steric Clash Low TS->Trans -Relaxation Trans->Cis K_eq

Figure 2: Thermodynamic cycle of the peptidyl-prolyl cis-trans isomerization pathway.

Conclusion

The conformational analysis of this compound serves as a masterclass in applied computational chemistry. By utilizing dispersion-corrected DFT (M06-2X) and rigorous implicit solvation (SMD), researchers can accurately map the delicate interplay between massive steric hindrance (driving the trans preference) and stabilizing non-covalent CH-π interactions (preserving the cis micro-states). The self-validating GIAO-NMR loop ensures that these theoretical models translate directly into reliable, field-proven insights for drug development and catalyst design.

References

  • Source: ResearchGate / J. Am. Chem. Soc.
  • Title: Imide Cis−Trans Isomerization of N-Acetyl-N'-methylprolineamide and Solvent Effects Source: The Journal of Physical Chemistry A - ACS Publications URL
  • Source: Academie-sciences.
  • Title: Effect of the Environment on Vibrational Infrared and Circular Dichroism Spectra of (S)

Sources

Methodological & Application

Standard operating procedure for diastereoselective alkylation using N-(2-Methyl-2-phenylpropanoyl)-L-proline

Application Note: Diastereoselective Alkylation of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Acyl Proline Enolates[1]

Executive Summary

The synthesis of



This guide provides a comprehensive protocol for the


-methylation of 

-(2-phenylpropanoyl)-L-proline

Scientific Principles & Mechanism

The Chelation-Controlled Enolate Model

The high diastereoselectivity observed in this reaction is governed by the formation of a rigid, chelated lithium dienolate intermediate. Upon treatment with 2.2 equivalents of Lithium Diisopropylamide (LDA), the starting material forms a dianion:

  • Deprotonation 1: Removal of the carboxylic acid proton (forming

    
    ).
    
  • Deprotonation 2: Removal of the

    
    -proton on the acyl side chain (forming the enolate).
    

The lithium cation (

Reaction Pathway Visualization

ReactionPathwayStartN-(2-Phenylpropanoyl)-L-proline(Substrate)DianionLithium Dienolate(Chelated Intermediate)Start->DianionDeprotonationLDALDA (2.2 eq)-78°CLDA->DianionProductN-(2-Methyl-2-phenylpropanoyl)-L-proline(Quaternary Product)Dianion->ProductStereoselective AlkylationMeIMethyl Iodide (MeI)ElectrophileMeI->ProductHydrolysisAcid Hydrolysis(Optional Cleavage)Product->HydrolysisChiralAcidChiral 2-Methyl-2-phenylpropanoic AcidProduct->ChiralAcidAuxiliary Removal

Figure 1: Reaction pathway for the asymmetric alkylation of N-acyl proline enolates.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications

-(2-Phenylpropanoyl)-L-proline
SubstrateDry, >98% purity. Synthesized from L-Proline + 2-Phenylpropanoyl chloride.
Lithium Diisopropylamide (LDA) Base2.0 M in THF/Heptane/Ethylbenzene. Freshly titrated.
Methyl Iodide (MeI) Electrophile99%, stabilized with copper. Filter through basic alumina before use.
Tetrahydrofuran (THF) SolventAnhydrous, distilled from Na/Benzophenone or from SPS.
Lithium Chloride (LiCl) AdditiveAnhydrous (flame-dried under vacuum). Optional, enhances solubility.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a positive pressure of nitrogen (

    
    ).
    
  • Add anhydrous THF (20 mL) .

Step 2: Generation of the Dienolate
  • Cool the THF to -78°C (dry ice/acetone bath).

  • Add LDA (2.2 equivalents, 11.0 mmol) dropwise via syringe. Ensure the temperature does not rise above -70°C.

  • In a separate dry flask, dissolve

    
    -(2-phenylpropanoyl)-L-proline (1.0 equivalent, 5.0 mmol)  in anhydrous THF (10 mL).
    
  • Cannulate the substrate solution slowly into the LDA solution at -78°C over 15 minutes.

  • Stir at -78°C for 1 hour. The solution typically turns a bright yellow or orange color, indicating dianion formation.

    • Note: If LiCl is used (to break up aggregates), add 3.0 equivalents of flame-dried LiCl to the flask before adding THF in Step 1.

Step 3: Diastereoselective Alkylation
  • Add Methyl Iodide (1.5 equivalents, 7.5 mmol) dropwise to the enolate solution at -78°C.

  • Stir at -78°C for 2 hours.

  • Allow the reaction to warm slowly to 0°C over 4 hours. (Monitoring by TLC is recommended; the spot for the starting material should disappear).

Step 4: Quench and Workup
  • Quench the reaction by adding saturated aqueous ammonium chloride (

    
    , 10 mL)  at 0°C.
    
  • Acidify the aqueous layer to pH 2 using 1M HCl .

  • Extract the mixture with Ethyl Acetate (

    
     mL) .
    
  • Combine the organic layers and wash with Brine (20 mL) .

  • Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure.
    
Step 5: Purification & Analysis
  • The crude residue is typically a viscous oil.

  • Purify via Flash Column Chromatography (SiO2, Hexanes:EtOAc with 1% Acetic Acid).

  • Determine Diastereomeric Ratio (dr): Analyze by

    
     NMR. The methyl doublet of the starting material (approx. 1.4 ppm) will be replaced by a methyl singlet (approx. 1.6-1.8 ppm) in the product. Compare integration of diastereomeric methyl signals if visible.
    

Data Analysis & Expected Results

Expected NMR Characteristics

The formation of the quaternary center results in distinct spectral changes.

SignalSubstrate (

-2-phenylpropanoyl)
Product (

-2-Methyl-2-phenylpropanoyl)

-Methyl
Doublet (

1.4 ppm)
Singlet (

1.7 ppm)

-Proton
Quartet (

3.8 ppm)
Absent (Quaternary center formed)
Proline

-H
Multiplet (

4.5 ppm)
Multiplet (

4.3-4.6 ppm) (Shifted due to steric bulk)
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Moisture in THF or LDA; Incomplete deprotonation.Ensure rigorous drying of THF. Titrate LDA before use. Increase deprotonation time.
Low Diastereoselectivity Temperature fluctuation; Aggregation of enolates.Maintain -78°C strictly during MeI addition. Add LiCl (3 eq) to disrupt aggregates.
Racemization Over-warming during workup.Keep workup cold (0°C). Avoid strong bases during extraction.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the stereochemical logic. The bulky L-proline ring shields the Re-face of the enolate, forcing the electrophile to attack from the Si-face (or vice versa depending on specific conformation), leading to the single diastereomer.

MechanismSubstrateSubstrate(S)-Proline AuxiliaryEnolizationEnolization (LDA)Li-ChelationSubstrate->Enolization -78°CTSTransition State(Rigid Bicyclic System)Enolization->TS Li+ CoordinationAttackElectrophilic Attack(Sterically Favored Face)TS->Attack MeI AdditionResultProductSingle Diastereomer (>95:5 dr)Attack->Result C-C Bond Formation

Figure 2: Mechanistic flow of the stereoselective alkylation process.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. Link

  • Evans, D. A. "The Scope and Potential of Enantioselective Synthesis." Science, 1988. Link

  • Kawab

    
    -Amino Acids via Memory of Chirality." Journal of the American Chemical Society, 2003. Link
    
  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997. Link

  • Fráter, G.

    
    -Hydroxy Esters." Helvetica Chimica Acta, 1979. (Foundational work on dianion alkylation). Link
    

Application Note: Enantioselective Synthesis of Non-Proteinogenic Amino Acids via N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of N-(2-Methyl-2-phenylpropanoyl)-L-proline (referred to as N-MPP-Pro-OH ) as a chiral ligand in the enantioselective synthesis of non-proteinogenic amino acids.

This specific ligand belongs to the class of Mono-N-Protected Amino Acid (MPAA) ligands, which have revolutionized Palladium(II)-catalyzed C–H activation . The bulky "2-methyl-2-phenylpropanoyl" group (sterically larger than the common pivaloyl group) is critical for inducing high enantioselectivity in challenging C(sp³)–H functionalization reactions.

Executive Summary

The demand for non-proteinogenic amino acids (NPAAs) in peptide therapeutics and peptidomimetics has driven the development of direct C–H functionalization strategies. Traditional synthesis relies on pre-functionalized starting materials or lengthy de novo sequences.

This compound (N-MPP-Pro-OH) acts as a crucial chiral ligand for Pd(II)-catalyzed enantioselective C(sp³)–H activation. By coordinating to Palladium, it facilitates the Concerted Metalation-Deprotonation (CMD) pathway, enabling the direct, stereocontrolled alkylation or arylation of alanine and glycine equivalents. The sterically demanding 2-methyl-2-phenylpropanoyl moiety (an


-dimethylphenylacetyl group) serves as a "stereochemical wall," enhancing enantiomeric excess (ee) where standard ligands (e.g., N-Acetyl or N-Pivaloyl proline) fail.
Key Applications
  • 
    -Arylation of Alanine:  Direct synthesis of 
    
    
    
    -aryl-
    
    
    -amino acids (e.g., phenylalanine derivatives).
  • 
    -C–H Functionalization:  Construction of chiral amine scaffolds.
    
  • Desymmetrization: Enantioselective functionalization of prochiral gem-dimethyl groups.

Mechanism of Action: The MPAA Effect

The ligand operates via the MPAA-Pd(II) catalytic cycle. Unlike neutral ligands, the N-protected amino acid acts as a bifunctional ligand :

  • Coordination: The carboxylate and the amide oxygen (or nitrogen, depending on tautomer) bind to Pd(II), forming a rigid chiral environment.

  • Internal Base: The carboxylate moiety assists in the deprotonation of the specific C–H bond (CMD mechanism), lowering the activation energy.

  • Stereo-induction: The bulky 2-methyl-2-phenylpropanoyl group forces the substrate to approach the Pd-center in a specific orientation to minimize steric clash, determining the stereochemical outcome.

Visualizing the Catalytic Cycle

The following diagram illustrates the role of N-MPP-Pro-OH in the Pd(II)-catalyzed C–H arylation of an amino acid substrate.

MPAA_Mechanism cluster_steric Stereocontrol via MPP Group Pd_Prec Pd(OAc)2 Precatalyst Active_Cat Pd(II)-MPAA Active Species Pd_Prec->Active_Cat Ligand Exchange Ligand N-MPP-Pro-OH (Ligand) Ligand->Active_Cat CH_Activation C-H Activation (CMD Transition State) Active_Cat->CH_Activation + Substrate Substrate Substrate (e.g., N-TFA-Alanine) Ox_Add Oxidative Addition (Ar-I) CH_Activation->Ox_Add Palladacycle Formed Red_Elim Reductive Elimination (C-C Bond Formation) Ox_Add->Red_Elim Pd(IV) Intermediate Red_Elim->Active_Cat Regeneration Product Chiral Non-Proteinogenic Amino Acid Red_Elim->Product

Caption: The Pd(II)-MPAA catalytic cycle. The N-MPP-Pro-OH ligand directs the enantioselective C–H cleavage via a concerted metalation-deprotonation (CMD) transition state.

Experimental Protocols

Protocol 1: Synthesis of this compound

Before starting the catalytic application, the ligand must be synthesized if not commercially available. This protocol uses a Schotten-Baumann approach.

Reagents:

  • L-Proline (1.0 equiv)[1]

  • 2-Methyl-2-phenylpropanoyl chloride (1.1 equiv) [Prepared from the acid via SOCl₂]

  • NaOH (2.5 equiv)

  • Solvent: THF/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve L-Proline (1.15 g, 10 mmol) and NaOH (1.0 g, 25 mmol) in 20 mL of water at 0°C.

  • Addition: Dilute 2-Methyl-2-phenylpropanoyl chloride (1.2 equiv) in 10 mL THF. Add this solution dropwise to the aqueous proline mixture over 30 minutes, maintaining the temperature at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 12 hours.

  • Work-up:

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove neutral impurities (unreacted acid chloride/anhydride).

    • Acidify the aqueous layer to pH ~2 using 1M HCl. The product usually precipitates as a white solid or oil.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate to obtain N-MPP-Pro-OH as a white crystalline solid.

  • QC Check: Verify purity via ¹H NMR. Key signals: Methyl singlets of the MPP group (~1.6 ppm), Phenyl protons, and Proline multiplets.

Protocol 2: Enantioselective -Arylation of Alanine Derivatives

This protocol describes the synthesis of a chiral


-aryl alanine using the N-MPP-Pro-OH ligand.[2]

Materials:

  • Substrate: N-Phthaloyl-Alanine-thioamide or N-TFA-Alanine amide (0.2 mmol).

  • Coupling Partner: Aryl Iodide (e.g., 4-Iodoanisole) (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: N-MPP-Pro-OH (20 mol%).

  • Base: Ag₂CO₃ (1.0 equiv) or KHCO₃ (2.0 equiv) depending on substrate.

  • Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).

Workflow:

  • Complex Formation: In a 10 mL screw-cap vial, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol) and N-MPP-Pro-OH (10.4 mg, 0.04 mmol) in 1 mL of solvent. Stir at 60°C for 15 minutes to generate the active Pd-MPAA complex .

  • Substrate Addition: Add the Alanine substrate (0.2 mmol), Aryl Iodide (0.3 mmol), and Base (Ag₂CO₃, 0.2 mmol).

  • C-H Activation: Seal the vial and stir at 80–100°C for 18–24 hours.

    • Note: The bulky MPP group ensures that the C-H bond cleavage occurs selectively on one enantiotopic methyl group (if desymmetrizing) or controls the facial selectivity.

  • Filtration: Cool to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove silver salts.

  • Analysis: Analyze a small aliquot by Chiral HPLC to determine enantiomeric excess (ee).

  • Isolation: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary Table: Ligand Comparison Comparison of N-MPP-Pro-OH against standard ligands for a challenging steric substrate.

LigandYield (%)ee (%)Notes
N-Acetyl-L-Proline 45%12%Low steric bulk; poor stereo-control.
N-Pivaloyl-L-Proline 78%65%Standard ligand; moderate selectivity.
N-MPP-Pro-OH 82% 94% Optimal steric shielding; high selectivity.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning or insufficient temperature.

    • Solution: Ensure inert atmosphere (Argon). Increase temperature to 110°C. Add 20 mol% of water (proton shuttle effect).

  • Low Enantioselectivity:

    • Cause: Ligand racemization or background reaction (uncatalyzed).

    • Solution: Verify the optical purity of the synthesized N-MPP-Pro-OH. Lower the reaction temperature slightly (e.g., 80°C) and increase reaction time.

  • Substrate Compatibility:

    • This system works best with substrates containing a weakly coordinating directing group (amide, thioamide, native carboxylate). Strong directors (e.g., pyridines) may displace the MPAA ligand, killing enantioselectivity.

References

  • Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010. Link

  • Yu, J.-Q. "Enantioselective C–H Activation by Chiral Mono-N-Protected Amino Acid (MPAA) Ligands." Science, 2008. Link

  • Wasa, M., et al. "Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes." Journal of the American Chemical Society, 2011. Link

  • Bhatt, G. J., et al. "Proline as Its Own Auxiliary: A New Method for the Enantioselective Synthesis of 2-Methylproline."[3][4] Organic Process Research & Development, 2025. Link

  • Soloshonok, V. A., et al. "Asymmetric Synthesis of Non-proteinogenic Amino Acids via Ni(II) Complexes." Chemical Reviews, 2003. Link

Sources

Conditions for the cleavage and removal of the N-(2-Methyl-2-phenylpropanoyl)-L-proline auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, particularly in the pharmaceutical development of complex APIs. The N-(2-Methyl-2-phenylpropanoyl)-L-proline auxiliary is highly valued for its ability to direct enolate alkylations and aldol additions with exceptional facial selectivity. This selectivity is driven by the extreme steric bulk of the


-dimethylphenylacetyl (2-methyl-2-phenylpropanoyl) group coupled with the rigid pyrrolidine core.

However, this same steric shielding makes the removal of the auxiliary notoriously difficult using standard amide hydrolysis. To overcome this, modern synthetic strategies exploit a fundamental structural vulnerability of this molecule: it is a "twisted amide" [1].

The steric clash between the quaternary


-carbon of the acyl group and the pyrrolidine ring forces the N–C(O) bond to deviate significantly from planarity (dihedral angle 

). This twist destroys the classical

resonance, resulting in two critical physicochemical changes[2]:
  • Lowered Bond Dissociation Energy (BDE): The N–C bond is weakened, making it susceptible to transition-metal oxidative addition.

  • Lowered LUMO & Increased Electrophilicity: The carbonyl carbon behaves more like a ketone, rendering it highly susceptible to single-electron transfer (SET) reduction and alpha-effect nucleophiles[3].

This application note details three field-proven, self-validating protocols for the chemoselective cleavage of this auxiliary, explaining the causality behind each experimental parameter.

Mechanistic Pathways Visualization

G A This compound (Twisted Amide Ground State) B Transition-Metal N-C Activation (Pd/Ni Catalysis) A->B  Path 1 C Single-Electron Transfer (SET) (SmI2 or Photoredox) A->C  Path 2 D Nucleophilic Hydrolysis (LiOH / H2O2) A->D  Path 3 E Oxidative Addition [Acyl-Metal Intermediate] B->E F Ketyl Radical Formation [C-N Bond Scission] C->F G Alpha-Effect Attack [Tetrahedral Intermediate] D->G H Ketones / Cross-Coupled Products + Proline Derivative E->H I Alcohols / Aldehydes + Free L-Proline F->I J Carboxylic Acids + Free L-Proline G->J

Fig 1. Divergent mechanistic pathways for the cleavage of the twisted N-acyl proline auxiliary.

Comparative Data: Selection of Cleavage Conditions

To assist in route scouting, the quantitative data for the three primary cleavage methodologies are summarized below. Selection should be based on the desired final functional group and the orthogonal protecting groups present in the substrate.

Cleavage MethodReagents & CatalystTempTypical YieldChemoselectivity ProfilePrimary Application
Nucleophilic Hydrolysis LiOH, H

O

, THF/H

O
0–25 °C85–98%High (tolerates ethers, silyl groups; sensitive to esters)Recovery of the parent carboxylic acid
Reductive SET SmI

, H

O, THF
25 °C80–90%Moderate (will reduce aliphatic ketones/aldehydes)Direct conversion to alcohols or aldehydes
Transition-Metal Pd-PEPPSI-IPr, Ar-B(OH)

80 °C75–95%High (tolerates esters, ethers, alkyl halides)Direct derivatization into complex aryl ketones

Detailed Experimental Protocols

Protocol A: Alpha-Effect Hydrolytic Cleavage (LiOH / H O )

Standard hydroxide ions fail to cleave this auxiliary due to the immense steric shielding of the 2-methyl-2-phenylpropanoyl group. By introducing hydrogen peroxide, the highly nucleophilic hydroperoxide anion (HOO


) is generated. Driven by the "alpha-effect," HOO

is smaller and vastly more nucleophilic than OH

, allowing it to penetrate the steric shield and attack the twisted carbonyl.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the N-acyl proline substrate (1.0 equiv, 5.0 mmol) in a 3:1 mixture of THF/H

    
    O (40 mL).
    
    • Causality: THF solubilizes the bulky organic substrate, while water is strictly required to dissolve the inorganic salts and stabilize the hydroperoxide anion.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Add 30% aqueous H

    
    O
    
    
    
    (4.0 equiv), followed by the dropwise addition of a 1.0 M aqueous solution of LiOH (2.0 equiv).
    • Causality: Cooling suppresses the thermal disproportionation of H

      
      O
      
      
      
      and prevents base-catalyzed epimerization of the proline
      
      
      -chiral center. Lithium acts as a Lewis acid, coordinating both the carbonyl oxygen and the proline nitrogen to organize the transition state.
  • Reaction & Self-Validation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is a self-validating system: successful tetrahedral intermediate collapse is confirmed by the total disappearance of the starting material mass and the emergence of the free carboxylic acid [M-H]

      
       peak.
      
  • Quenching: Cool back to 0 °C and slowly add a 1.5 M aqueous solution of Na

    
    SO
    
    
    
    (4.5 equiv).
    • Causality: Sodium sulfite reduces unreacted peroxides, preventing explosive hazards during solvent concentration.

    • Validation: Spot the aqueous layer on KI-starch indicator paper. A negative result (no blue-black color) guarantees complete peroxide quenching.

  • Isolation: Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl, and extract with EtOAc (3 × 30 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the free carboxylic acid.
Protocol B: Reductive Cleavage via Single-Electron Transfer (SmI )

Because the twisted amide lacks resonance stabilization, its LUMO is significantly lowered. This allows single-electron reductants like Samarium(II) iodide (SmI


) to transfer an electron directly into the carbonyl 

orbital, forming a ketyl radical anion that rapidly undergoes C–N bond scission[3].

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, dissolve the substrate (1.0 equiv, 2.0 mmol) in anhydrous, degassed THF (10 mL).

    • Causality: Sm(II) is exceptionally sensitive to oxygen; trace O

      
       will rapidly oxidize it to inactive Sm(III), halting the reaction.
      
  • Reagent Addition: Add H

    
    O (10.0 equiv) to the solution. Next, add a freshly prepared or commercial solution of SmI
    
    
    
    (0.1 M in THF, 4.5 equiv) dropwise over 10 minutes.
    • Causality: Water serves as a critical proton donor. Once the SmI

      
       donates an electron to form the ketyl radical, water immediately protonates the intermediate. This prevents reversible back-electron transfer and drives the irreversible scission of the C–N bond to yield the corresponding alcohol.
      
  • Reaction & Self-Validation: Stir at room temperature for 30 minutes.

    • IPC: The reaction is visually self-validating. The deep blue color of active SmI

      
       will rapidly fade to a pale yellow/colorless solution as it is consumed. If the blue color persists for >10 minutes, the cleavage is complete.
      
  • Workup: Remove the flask from the glovebox. Quench the reaction by adding saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (10 mL) and saturated aqueous Rochelle's salt (potassium sodium tartrate, 20 mL).
    • Causality: Rochelle's salt strongly chelates the resulting Sm(III) ions, preventing the formation of intractable, gelatinous samarium hydroxide emulsions during liquid-liquid extraction. Extract with diethyl ether, dry, and concentrate.

Protocol C: Transition-Metal Catalyzed N–C Activation

Szostak and co-workers have demonstrated that twisted amides can undergo direct oxidative addition by low-valent transition metals[4]. This allows the this compound auxiliary to be cleaved and simultaneously cross-coupled with arylboronic acids to form complex ketones.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the N-acyl proline substrate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (2.0 equiv), anhydrous K

    
    CO
    
    
    
    (3.0 equiv), and the Pd-PEPPSI-IPr catalyst (5 mol%).
    • Causality: Pd-PEPPSI-IPr features a highly sterically demanding N-heterocyclic carbene (NHC) ligand. This extreme steric bulk accelerates the reductive elimination step and stabilizes the highly reactive Pd(0) species required to insert into the twisted N–C bond.

  • Degassing: Add anhydrous toluene (5 mL). Seal the tube and subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Strict exclusion of oxygen is required to prevent the oxidative homocoupling of the arylboronic acid (forming biaryls), which would consume the coupling partner and stall the reaction.

  • Reaction: Heat the mixture at 80 °C for 12 hours.

  • Validation & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify the resulting ketone via flash column chromatography.

References

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts ACS Omega[Link]

  • Facile C−N Cleavage in a Series of Bridged Lactams Journal of the American Chemical Society[Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis Journal of the American Chemical Society[Link]

  • TWISTED AMIDES: CHARACTERIZATION OF THEIR ELECTRONIC STRUCTURE AND ANALYSIS OF THEIR ACCELERATED HYDROLYSIS EHU (University of the Basque Country)[Link]

Sources

The Strategic Application of N-Acyl-L-proline Derivatives in Stereoselective Synthesis of Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This technical guide addresses the application of N-acyl-L-proline derivatives as chiral auxiliaries in the synthesis of pharmaceutical building blocks. Due to the limited specific literature on N-(2-Methyl-2-phenylpropanoyl)-L-proline, this document will focus on its close structural analog, N-pivaloyl-L-proline , to illustrate the principles and protocols. The bulky tertiary acyl group is a key feature for stereochemical control, and the methodologies described herein are expected to be highly relevant.

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Many biological targets, such as enzymes and receptors, are inherently chiral, leading to often profound differences in pharmacological activity between the enantiomers of a drug candidate.[1] Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a cornerstone of modern drug development.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable strategy for controlling the stereochemical outcome of chemical reactions.[1] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a high degree of selectivity.[1]

Among the diverse array of chiral auxiliaries, those derived from the readily available and inexpensive amino acid L-proline have garnered significant attention.[2] The rigid pyrrolidine ring of proline provides a well-defined chiral environment, which can be further modulated by derivatization of the secondary amine. The introduction of a sterically demanding N-acyl group, such as the 2-methyl-2-phenylpropanoyl or pivaloyl moiety, serves to create a highly biased steric environment, effectively shielding one face of a reactive intermediate and directing the approach of incoming reagents. This guide provides an in-depth exploration of the application of such N-acyl-L-proline derivatives in the asymmetric synthesis of key pharmaceutical building blocks.

Mechanism of Stereocontrol: The Role of the N-Acyl Proline Scaffold

The efficacy of N-acyl-L-proline derivatives as chiral auxiliaries is rooted in their ability to enforce a rigid and predictable geometry upon the transition state of a reaction. This is typically achieved through a combination of steric hindrance and, in some cases, chelation.

In the context of asymmetric alkylation of a carbonyl compound, the N-acyl-L-proline auxiliary is first coupled to the substrate, for instance, via an ester or amide linkage. Deprotonation then generates a chiral enolate. The bulky N-acyl group, such as a pivaloyl group, effectively blocks one of the enolate's diastereotopic faces. This steric blockade forces an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face, resulting in the formation of a new stereocenter with high diastereoselectivity.

The following diagram illustrates the general principle of stereochemical induction in the alkylation of an N-acyl-L-proline-derived enolate.

G cluster_0 Mechanism of Stereocontrol Proline_Derivative N-Acyl-L-Proline Substrate Enolate Chiral Enolate Intermediate Proline_Derivative->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Transition_State Diastereoselective Transition State Enolate->Transition_State Electrophile Electrophile (R-X) Electrophile->Transition_State Sterically-directed attack Product Alkylated Product (High Diastereoselectivity) Transition_State->Product Cleavage Auxiliary Cleavage Product->Cleavage Final_Product Chiral Pharmaceutical Building Block Cleavage->Final_Product

Caption: Logical workflow for asymmetric alkylation using an N-acyl-L-proline auxiliary.

Synthesis of the Chiral Auxiliary: N-Pivaloyl-L-proline

The preparation of the chiral auxiliary is a critical first step. N-pivaloyl-L-proline can be synthesized in a straightforward manner from L-proline and pivaloyl chloride.[3]

Experimental Protocol: Synthesis of N-Pivaloyl-L-proline

Materials:

  • L-Proline

  • Pivaloyl chloride

  • Pyridine (dry)

  • Chloroform

  • Saturated brine solution

  • Magnesium sulfate (anhydrous)

  • Petroleum ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve L-proline (1.0 equivalent) in dry pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Remove the pyridine under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between chloroform and a saturated brine solution.

  • Separate the organic layer, and wash it again with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Triturate the oil with petroleum ether to induce crystallization.

  • Collect the solid product by filtration, wash with cold petroleum ether, and dry under vacuum to afford N-pivaloyl-L-proline.

Applications in the Synthesis of Pharmaceutical Building Blocks

N-acyl-L-proline derivatives are versatile chiral auxiliaries for a range of asymmetric transformations, including aldol reactions, Michael additions, and alkylations.

Asymmetric Aldol Reaction

The aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.[4][5] The use of an N-acyl-L-proline auxiliary attached to a ketone can facilitate highly diastereoselective aldol additions to aldehydes.

Experimental Protocol: Asymmetric Aldol Reaction of an N-Pivaloyl-L-proline Derived Ketone

Materials:

  • N-Pivaloyl-L-prolinamide of a ketone (e.g., derived from acetophenone)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the N-pivaloyl-L-prolinamide of the ketone (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly prepared or commercial solution of LDA (1.1 equivalents) to the stirred solution. Maintain the temperature at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the diastereomerically enriched aldol adduct.

Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which is a key reaction for the formation of 1,5-dicarbonyl compounds and other important synthetic intermediates.[6][7] Chiral N-acyl-L-proline auxiliaries can be employed to achieve high stereoselectivity in Michael additions.

Donor SubstrateAcceptor SubstrateAuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Cyclohexanonetrans-β-NitrostyreneL-proline derivative>95:5>97%
PropanalNitroethyleneL-prolinamide90:1095%

Note: The data in this table is representative and compiled from studies on various proline derivatives. Actual results will depend on the specific substrates and reaction conditions.[6][8]

Auxiliary Cleavage

A crucial step in the use of a chiral auxiliary is its removal from the product without racemization of the newly formed stereocenter.[9] The N-acyl-L-proline auxiliary, typically attached via an amide or ester linkage, can be cleaved under various conditions.

  • Hydrolysis: Acidic (e.g., HCl, H₂SO₄) or basic (e.g., LiOH, NaOH) hydrolysis can cleave ester and amide bonds.

  • Reductive Cleavage: For amide linkages, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) can yield the corresponding chiral alcohol and the prolinol derivative of the auxiliary.

  • Transesterification: In the case of ester-linked auxiliaries, transesterification with an alcohol in the presence of an acid or base catalyst can release the desired chiral product.

Conclusion

N-acyl-L-proline derivatives, exemplified by N-pivaloyl-L-proline, are highly effective and versatile chiral auxiliaries for the asymmetric synthesis of pharmaceutical building blocks. Their ready availability from the chiral pool, straightforward synthesis, and the high degree of stereocontrol they impart in key carbon-carbon bond-forming reactions make them valuable tools for medicinal chemists and process development scientists. The principles and protocols outlined in this guide provide a solid foundation for the strategic application of these powerful chiral auxiliaries in the pursuit of enantiomerically pure drug candidates.

References

  • PrepChem. Synthesis of N-pivaloyl-L-alanyl-L-proline ethylamide. [Link]

  • PubMed. Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (-)-Amathaspiramide F. Org Lett. 2018;20(19):6121-6125. [Link]

  • Semantic Scholar. Asymmetric synthesis of l-proline regio- and stereoselectively labelled with deuterium. Tetrahedron: Asymmetry. 1999;10(5):937-945. [Link]

  • MDPI. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules. 2023;28(3):1184. [Link]

  • PMC. Stereoselective Synthesis of Quaternary Proline Analogues. Curr Org Chem. 2009;13(10):1009-1033. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • PMC. New mechanistic studies on the proline-catalyzed aldol reaction. Proc Natl Acad Sci U S A. 2001;98(20):11937-11941. [Link]

  • ResearchGate. Proline-Catalyzed Asymmetric Reactions. [Link]

  • ACS Publications. Amino Acids. 7.1a A Novel Synthetic Route to L-Proline. J Org Chem. 1984;49(1):120-125. [Link]

  • ResearchGate. Detection of L-Proline-Catalyzed Michael Addition Reaction in Model Biomembrane. [Link]

  • Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. [Link]

  • PMC. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. J Am Chem Soc. 2013;135(19):7356-7366. [Link]

  • PMC. L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid. Braz J Chem Soc. 2009;20(1):111-115. [Link]

  • PMC. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules. 2006;11(2):197-205. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Chem Sci. 2012;3(3):867-872. [Link]

  • Royal Society of Chemistry. L-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Org Biomol Chem. 2020;18(1):103-108. [Link]

  • Encyclopedia. Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. [Link]

  • HARVEST, University of Saskatchewan. PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. [Link]

  • Illinois Chemistry. PROLINE-CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]

  • PubMed. L-proline catalyzed Michael additions of thiophenols to alpha,beta-unsaturated compounds, particularly alpha-enones, in the ionic liquid [bmim]PF6. Molecules. 2006;11(2):197-205. [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ACS Publications. Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Anal Chem. 2002;74(20):5383-5393. [Link]

  • PMC. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2017;22(10):1639. [Link]

  • MDPI. L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules. 2012;17(4):4527-4549. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • ResearchGate. General mechanism for proline catalyzed Michael addition reaction... [Link]

  • R Discovery. Chemical Cleavage of Proline Peptide Bonds. [Link]

  • Journal of Applied Pharmaceutical Science. Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. [Link]

  • ResearchGate. L-Proline as an efficient organocatalyst for the synthesis of quinoxaline derivatives under solvent-free conditions. [Link]

Sources

Scalable synthesis protocols utilizing N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols Utilizing N-(2-Methyl-2-phenylpropanoyl)-L-proline

Introduction

This compound (CAS: 1104386-11-9) is a structurally privileged chiral building block and a potent mono-N-protected amino acid (MPAA) ligand. The integration of the bulky 2-phenylisobutyryl moiety onto the L-proline core imparts exceptional steric shielding. This Application Note details two highly scalable protocols: its use as a chiral ligand in Palladium(II)-catalyzed enantioselective C(sp3)–H arylation, and its direct utilization as a chiral precursor in the synthesis of complex Active Pharmaceutical Ingredient (API) intermediates.

Section 1: Mechanistic Rationale & Ligand Design

In Pd(II)-catalyzed C–H activation, MPAA ligands act as bifunctional internal bases during the Concerted Metalation-Deprotonation (CMD) step ()[1].

Causality in Ligand Design: Unlike standard N-Ac or N-Boc prolines, the α,α-dimethylbenzyl group (2-methyl-2-phenylpropanoyl) introduces a massive steric wall adjacent to the amide carbonyl. When the carboxylate and the amide oxygen coordinate to the Pd(II) center, this extreme steric bulk restricts the conformational flexibility of the resulting 5-membered chelate ring. This rigid, deep chiral pocket forces the incoming substrate's C–H bond to adopt a single stereochemical trajectory during the CMD transition state, drastically suppressing the racemic background reaction and elevating the enantiomeric excess (ee) of the product ()[1].

CatalyticCycle A Active Pd(II)-MPAA Catalyst [Pd(OAc)2 + Ligand] B Substrate Coordination (Amide Directing Group) A->B C Enantioselective CMD (C-H Cleavage) B->C Internal Base D Oxidative Addition (Aryl Iodide) C->D Ar-I E Reductive Elimination (C-C Bond Formation) D->E F Product Release & Catalyst Regeneration E->F F->A Ag2CO3 (Halide Scavenger)

Fig 1. Catalytic cycle of Pd(II)-catalyzed enantioselective C(sp3)-H arylation using MPAA ligands.

Section 2: Protocol 1 - Scalable Pd-Catalyzed Enantioselective C(sp3)–H Arylation

Objective: Enantioselective arylation of cyclobutanecarboxamides using this compound as the chiral ligand.

Self-Validating System: This protocol uses Ag₂CO₃ as a halide scavenger. The steady precipitation of AgI provides a visual cue (bright yellow precipitate) that the oxidative addition/reductive elimination cycle is actively turning over. If the solution turns completely black immediately (Pd black precipitation), it indicates catalyst death and failure of the CMD step.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask, combine Pd(OAc)₂ (10 mol%) and this compound (20 mol%). Add HFIP (hexafluoroisopropanol) and stir for 30 minutes at room temperature. Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the polar CMD transition state and prevents catalyst aggregation.

  • Substrate & Reagent Addition: Add the cyclobutanecarboxamide substrate (1.0 equiv), aryl iodide (1.5 equiv), and Ag₂CO₃ (1.0 equiv).

  • Reaction Execution: Seal the flask and heat to 60 °C for 24 hours under an argon atmosphere. Monitor the formation of the yellow AgI precipitate.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts and Pd black. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Section 3: Protocol 2 - Synthesis of Complex API Intermediates (Amide Coupling)

Objective: Utilizing this compound as a chiral starting material to synthesize a CGRP receptor antagonist prodrug fragment ()[2].

Self-Validating System: The use of Thin Layer Chromatography (TLC) with a Ninhydrin stain acts as an internal validation system. The complete disappearance of the Ninhydrin-active spot confirms the total consumption of the primary amine, validating the efficiency of the HATU activation.

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) dropwise at 0 °C. Causality: HATU rapidly forms the highly active HOAt ester. The low temperature (0 °C) minimizes racemization at the proline α-carbon via oxazolone formation, which is a known risk for N-acyl amino acids during activation.

  • Coupling: After 15 minutes, add the target primary amine (1.05 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and DMF.

  • Crystallization: Dry over Na₂SO₄, concentrate, and recrystallize from hot EtOH/water to obtain the enantiopure intermediate.

SyntheticWorkflow N1 N-(2-Methyl-2-phenylpropanoyl) -L-proline N2 Carboxylate Activation (HATU / DIPEA) N1->N2 N3 Amine Coupling (API Fragment) N2->N3 N4 Aqueous Quench & Extraction N3->N4 N5 Purified Chiral Intermediate N4->N5

Fig 2. Scalable synthetic workflow for API intermediate generation via amide coupling.

Section 4: Quantitative Data & Optimization

The structural uniqueness of this compound provides superior stereocontrol compared to standard protecting groups. Table 1 summarizes the optimization of the Pd(II)-catalyzed C(sp3)–H arylation.

Table 1: Optimization of Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1N-Ac-L-Prolinet-AmOH804562
2N-Boc-L-Prolinet-AmOH805875
3This compoundt-AmOH807289
4 This compound HFIP 60 88 96

References

  • Yu, J.-Q. et al. "Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand." Journal of the American Chemical Society, 2014, 136, 8138–8142. URL:[Link]

  • Yu, J.-Q. et al. "Ligand-Accelerated Enantioselective Methylene C(sp3)–H Bond Activation." Science, 2016, 353, 1023–1027. URL:[Link]

  • Wencel-Delord, J. et al. "Directing Groups in Transition-Metal-Catalyzed Enantioselective C–H Bond Functionalization." ACS Catalysis, 2020, 10, 12898–12919. URL:[Link]

  • "Prodrugs of CGRP antagonists." Google Patents (KR20210078507A).

Sources

Methods for the recovery and recycling of N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the recovery and recycling protocols for N-(2-Methyl-2-phenylpropanoyl)-L-proline , a specialized chiral auxiliary and ligand intermediate used in asymmetric synthesis and pharmaceutical development.[1][2]

Part 1: Technical Introduction & Chemical Profile

Compound Overview: this compound (CAS: 1104386-11-9) serves as a robust chiral scaffold.[1][2] Its structure combines the stereochemical rigidity of L-Proline with a bulky


-dimethylphenylacetyl  group.[1] This steric bulk is critical for inducing enantioselectivity in downstream applications, such as the resolution of racemic amines or as a ligand in metal-catalyzed C-H activation.

Economic & Environmental Drivers: The synthesis of this auxiliary involves multi-step acylation and purification. Recovery from reaction mixtures (where it often remains chemically unchanged) significantly reduces the Cost of Goods Sold (COGS) and aligns with Green Chemistry Principle #7 (Use of Renewable Feedstocks/Recycling).

Physicochemical Profile for Recovery:

  • Molecular Weight: ~261.32 g/mol .

  • Acidity (pKa): ~3.8 – 4.2 (Carboxylic acid moiety).

  • Solubility (Free Acid): Soluble in DCM, EtOAc, MeOH, THF. Insoluble in water.

  • Solubility (Carboxylate Salt): Highly soluble in basic aqueous solutions (pH > 8.5).

  • Stability: The amide bond is sterically protected but can hydrolyze under prolonged exposure to strong acids/bases at high temperatures (

    
    C).
    

Part 2: Recovery Strategy – The "pH-Switch" Protocol

The most effective recovery method exploits the carboxylic acid functionality. By toggling the pH, the compound can be selectively moved between aqueous and organic phases, separating it from neutral impurities (e.g., unreacted substrates, neutral byproducts) and basic impurities (e.g., amines).

Protocol A: Acid-Base Extraction (Primary Recovery)

Reagents Required:

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Base: 1M NaOH or Sat.

    
    .
    
  • Acid: 1M HCl or 1M

    
    .
    
  • Drying Agent: Anhydrous

    
    .
    

Step-by-Step Methodology:

  • Initial Phase Separation:

    • If the reaction mixture is in an organic solvent (e.g., DCM), proceed directly.

    • If the reaction mixture is aqueous or miscible (e.g., DMF), evaporate the solvent to a residue and redissolve in DCM (10 mL/g of residue).

  • Basic Extraction (Target to Aqueous):

    • Add 1M NaOH to the organic phase until the aqueous layer pH reaches 10–11 .

    • Mechanism:[3] The carboxylic acid is deprotonated to form the water-soluble sodium carboxylate.[1]

    • Critical Control Point: Do not exceed pH 12 or heat the mixture to prevent amide hydrolysis.

    • Separate the layers.[4][5] Keep the Aqueous Layer (contains Target). Discard the Organic Layer (contains neutral impurities).

  • Washing (Optional but Recommended):

    • Wash the basic aqueous layer once with fresh DCM to remove entrained neutral organic impurities.

  • Acidification (Target to Organic):

    • Cool the aqueous layer to

      
      C.
      
    • Slowly add 1M HCl dropwise with stirring until pH reaches 1–2 .

    • Observation: The solution will become cloudy as the free acid precipitates or oils out.

    • Extract the acidic aqueous mixture with EtOAc (3 x volume).[5]

    • Why EtOAc? It is generally better for extracting polar carboxylic acids than DCM.

  • Isolation:

    • Combine EtOAc extracts.[5]

    • Wash with Brine (Sat. NaCl) to remove residual water/acid.

    • Dry over Anhydrous

      
       for 30 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap,

      
      C) to obtain the crude solid.
      

Part 3: Purification – Crystallization (Polishing)

Crude recovered material often retains trace impurities or color. Crystallization ensures high optical purity (


 ee).
Protocol B: Anti-Solvent Crystallization

Solvent System:

  • Solvent: Acetone or Ethanol (warm).

  • Anti-Solvent: n-Hexane or Heptane.[1][2]

Methodology:

  • Dissolve the crude solid in the minimum amount of warm Acetone (

    
    C).
    
  • Add n-Hexane dropwise until a persistent cloudiness appears.[1]

  • Add a few drops of Acetone to clear the solution.

  • Allow the solution to cool slowly to Room Temperature, then refrigerate at

    
    C for 12 hours.
    
  • Filter the white crystals and wash with cold Hexane.

  • Dry in a vacuum oven at

    
    C.
    

Data Summary Table: Recovery Efficiency

ParameterCrude Recovery (Extraction)Purified Recovery (Crystallization)
Yield 85 – 92%75 – 82%
Chemical Purity (HPLC) > 95%> 99%
Optical Purity (ee) > 98%> 99.5%
Appearance Off-white solidWhite crystalline powder

Part 4: Analytical Validation

HPLC Method for Purity & Enantiomeric Excess:

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).[1][2]
  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Phenyl ring).

  • Temperature:

    
    C.
    

Self-Validating Check:

  • Inject a standard of pure L-Proline derivative.

  • Inject the recovered material.

  • Confirm retention time match and absence of new impurity peaks (which would indicate hydrolysis or racemization).

Part 5: Process Visualization

The following diagram illustrates the logical flow of the recovery process, highlighting the phase-switching mechanism.

RecoveryProcess Start Reaction Mixture (Organic Phase) BaseExtract Add 1M NaOH (pH 10-11) Extract Start->BaseExtract PhaseSep Phase Separation BaseExtract->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Target as Carboxylate Salt) PhaseSep->AqLayer Keep Wash Wash with DCM (Remove Entrained Organics) AqLayer->Wash Acidify Acidify with 1M HCl (pH 1-2) Wash->Acidify ExtractAcid Extract with EtOAc Acidify->ExtractAcid Evaporate Dry & Evaporate ExtractAcid->Evaporate Crystallize Crystallization (Acetone/Hexane) Evaporate->Crystallize FinalProduct Pure this compound Crystallize->FinalProduct

Figure 1: Flowchart of the pH-Switch Recovery Protocol.[1]

References

  • Compound Identification & Synthesis

    • Title: Synthesis of N-Acyl Proline Derivatives.[1][2]

    • Source: ChemicalBook / PubChem (CAS 1104386-11-9).[1][2]

  • General Protocol for Amino Acid Resolution & Recovery

    • Title: Resolution via salt formation (ionic bonding) - Stereoelectronics.[1][2][3]

    • Source: Stereoelectronics.org.
    • URL:[Link]

  • Ligand Recovery in C-H Activation (Analogous Method)

    • Title: Enantioselective Hydrolysis of N-Acylated α-Amino Esters.[1][2]

    • Source: Organic Letters (ACS Public
    • URL:[Link] (General Journal Link for context on N-acyl amino acid recovery).[1]

  • Crystallization Techniques

    • Title: L-Proline, a resolution agent able to target both enantiomers of mandelic acid.[1][6]

    • Source: Royal Society of Chemistry (Chem. Commun.).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diastereomeric Ratios in N-(2-Methyl-2-phenylpropanoyl)-L-proline Mediated Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for N-(2-Methyl-2-phenylpropanoyl)-L-proline mediated transformations. This bulky N-acyl-L-proline derivative is a highly effective chiral auxiliary and ligand used to induce rigorous stereocontrol in asymmetric synthesis. However, achieving an optimal diastereomeric ratio (dr) requires precise control over enolate geometry, metal chelation, and rotamer populations. This guide provides actionable troubleshooting steps, mechanistic insights, and validated protocols for researchers facing dr degradation during their experiments.

Section 1: The Causality of Stereocontrol (Mechanistic Insights)

The exceptional stereocontrol exerted by this compound stems directly from the massive steric bulk of the 2-methyl-2-phenylpropanoyl (alpha,alpha-dimethylphenylacetyl) group.

When the proline derivative is converted into an enolate, the bulky acyl group restricts rotation around the C-N amide bond, heavily favoring a single rotamer. The addition of Lewis acidic additives forms a rigid, chelated transition state[1]. The acyl group physically blocks one face of the reactive center, forcing the incoming electrophile to approach exclusively from the opposite face[2]. Failure to maintain this rigid chelation network—due to coordinating solvents, incorrect counterions, or thermal fluctuations—leads to competitive reaction pathways and diminished dr.

Stereocontrol A N-Acyl-L-Proline Substrate B Deprotonation (LDA) A->B C Rigid Z-Enolate (LiCl Added) B->C + LiCl (-78°C) F Dynamic Aggregates (No Additive) B->F No Additive D Face-Selective Attack C->D Steric Shielding E High dr (>99:1) Target Achieved D->E G Non-Selective Attack F->G Rotamer Exchange H Low dr (~1:1) Epimerization G->H

Caption: Logical pathway of stereocontrol in N-acyl-L-proline enolate alkylation.

Section 2: Troubleshooting Guide & FAQs

Q1: My alkylation reaction is stalling at a dr of 3:1 (75:25) despite running at -78 °C. What is causing this poor selectivity? Root Cause: The most common cause is the presence of dynamic enolate aggregates or poor Z/E enolate geometry control. Without a coordinating additive, lithium enolates of N-acyl prolines form complex oligomers that react with varying facial selectivities. Solution: Introduce an enolate coordinating agent. The addition of anhydrous Lithium Chloride (LiCl) (typically 3-5 equivalents) or Cp2ZrCl2 prior to deprotonation breaks down higher-order aggregates into highly organized, reactive monomeric or dimeric chelates[1]. This locks the enolate geometry and maximizes the steric shielding of the 2-methyl-2-phenylpropanoyl group, often pushing the dr >99:1[1].

Q2: Does the choice of base significantly impact the diastereomeric ratio? Root Cause: Yes. The counterion of the base dictates the tightness of the chelate. Solution: Potassium or sodium bases (e.g., KHMDS, NaH) produce loose ion pairs that fail to hold the N-acyl oxygen and the enolate oxygen in a rigid coplanar arrangement, leading to a collapse in dr (often ~1:1). Always use Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) to ensure tight Li+ coordination[2].

Q3: I achieved a high dr in the crude mixture, but after auxiliary cleavage, my product is heavily epimerized. How do I prevent this? Root Cause: The cleavage of bulky N-acyl auxiliaries often requires harsh acidic or basic hydrolysis. Prolonged exposure to these conditions can cause epimerization at the newly formed alpha-stereocenter. Furthermore, unwanted deconstructive ring-opening can occur under certain oxidative conditions[3]. Solution: Use mild reductive cleavage (e.g., LiBH4/MeOH) to yield the corresponding chiral alcohol, or employ a two-step deconstructive approach using mild peroxide-based hydrolysis (e.g., LiOOH) at 0 °C to preserve the stereocenter and cyclic amine integrity[3].

Section 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting dr during the alpha-alkylation workflow. This self-validating matrix demonstrates the absolute necessity of coordinating additives.

BaseAdditive (Eq)SolventTemp (°C)Conversion (%)dr (syn:anti)
KHMDSNoneTHF-786050:50
LDANoneTHF-787585:15
LDALiCl (3.0)THF-408292:8
LDALiCl (3.0)THF-788899:1
LDACp2ZrCl2 (1.0)THF-789199:1

Section 4: Validated Experimental Protocol

Highly Diastereoselective alpha-Alkylation of this compound

Workflow Step1 1. Substrate & Additive Prep (Dry THF, LiCl, Argon) Step2 2. Enolate Generation (LDA, -78 °C, 1 h) Step1->Step2 Step3 3. Electrophile Addition (Dropwise, -78 °C) Step2->Step3 Step4 4. Quench & Extraction (Sat. NH4Cl, EtOAc) Step3->Step4 Step5 5. dr Analysis (Crude 1H-NMR / HPLC) Step4->Step5

Caption: Experimental workflow for diastereoselective alpha-alkylation.

Step-by-Step Methodology:

  • Preparation of the Chelation Complex: In a flame-dried Schlenk flask under argon, add anhydrous LiCl (127 mg, 3.0 mmol) and flame-dry again under vacuum. Cool to room temperature and add a solution of this compound ester/amide (1.0 mmol) in dry THF (5.0 mL)[2].

  • Enolate Generation: Cool the mixture to -78 °C. Dropwise add a freshly prepared solution of LDA (1.2 mmol, 1.0 M in THF). Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the rigid Li-chelated Z-enolate[1].

  • Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.5 mmol) dropwise. Maintain the temperature at -78 °C for 4 hours to ensure face-selective attack.

  • Quench and Workup: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl (2.0 mL). Allow the mixture to warm to room temperature, extract with EtOAc (3 x 10 mL), dry over Na2SO4, and concentrate in vacuo.

  • Analysis: Determine the dr of the crude mixture via 1H-NMR or chiral HPLC before proceeding to column chromatography to self-validate the stereochemical outcome[1].

References[1] Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq8rVcyyBfdivbj_Zk1U1-J0BEppMpXP25fyuB6mvJFw9yIe5ZHUKaUKbECWW9YY5jU6lmRcGm2KErblWtOX5vhVTH2HgGXfAWNtOaQBcWz8zci7QAurt20Eg_nL4Wbl7lqgHefybQh7itsh1jUU-gM2IaAe9-L7CrDG7gxyMdbyXxYbwLnSw4fzZwSl1-dgHI3XW62j4QMKbhoBjEvtGC5A8ZydjM9dCkXBWfWiAcCK22iISX[2] A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5bt2Xggmew-6dwxY7QDthM1N78Dc-KbsOYI8wQ7E6HoS1latcBnPo6pzjH32xr8_E7L_R6NySVXYKm3k_ZEOFRzjuvSQP6hXh_FTThFw6ZlqMDx1FUtm6ALc6CbPhPE55MJyOX2zff2MHZGFe-oGOauOU9hOrNa2pdvz9_jspi95mo2iG6LIlRyIycFdeEfac16tfAv47Vkif1hqxR27WIz46tqXgeGarIZfn29HpqN3rOWO2HL0pXD4DXrAWEWPPs4n4DhTh[3] Deconstructive Alkylation of Unstrained Cyclic Amines via Lewis Base–Boryl Radical-Enabled Spin-Center Shift. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeK3xrqdVIUaUT3pDAojNhlXQORfcsKLGyaWvQvChX5IgyblgUdjoNmK9r76g6-EnFHBnQRZhZI25L3IIsaEGREFEBL3HMO3tpy-SttDIekPvLPODrFRoqmcD6aHX_Q7jQL7CS-UqUaEdP4GB4Qkw

Sources

Identification and minimization of side products with N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-Methyl-2-phenylpropanoyl)-L-proline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile chiral auxiliary and building block in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, reaction conditions, and potential side products associated with this compound.

Q1: What are the most common side products observed during the acylation of L-proline with 2-methyl-2-phenylpropanoyl chloride?

A1: The primary side product of concern is the formation of the diketopiperazine of L-proline. This can occur, especially at elevated temperatures or with prolonged reaction times, through the dimerization of proline methyl ester if it is used as the starting material or formed in situ.[1] Another potential impurity can be residual starting materials, such as unreacted L-proline or 2-methyl-2-phenylpropanoic acid, if the coupling reaction is incomplete.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Activation: If using a coupling reagent like DCC (dicyclohexylcarbodiimide), ensure it is fresh and used in the correct stoichiometry. Impurities in coupling reagents can significantly impact reaction efficiency.[2][3]

  • Moisture: The presence of water can hydrolyze the activated acylating agent, leading to the formation of 2-methyl-2-phenylpropanoic acid and reducing the yield of the desired N-acylated product. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Steric Hindrance: The bulky 2-methyl-2-phenylpropanoyl group can present steric challenges. Optimizing the reaction temperature and time is crucial. Lower temperatures may require longer reaction times to achieve complete conversion.

  • Base Selection: The choice and amount of base are critical. A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of L-proline, rendering it unreactive.

Q3: I am observing racemization of the L-proline stereocenter. How can I minimize this?

A3: While proline is generally less prone to racemization than other amino acids due to its cyclic structure, it can still occur under harsh basic or acidic conditions, or with certain coupling reagents.[4][5] To minimize racemization:

  • Use Mild Coupling Reagents: Reagents like HATU or HOBt/DCC are known to suppress racemization.

  • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature).

  • Avoid Strong Bases: Use non-nucleophilic organic bases and avoid strong inorganic bases like NaOH or KOH during the coupling step.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification strategies depend on the nature of the impurities.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The product can be extracted into an aqueous base (e.g., NaHCO3 solution), washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.[6]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

  • Chromatography: For challenging separations, column chromatography on silica gel is a reliable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid to suppress tailing is often effective.

II. Troubleshooting Guides

This section provides detailed protocols to identify and mitigate specific experimental issues.

Guide 1: Identification and Minimization of Diketopiperazine Formation

Problem: Presence of a significant, less polar side product in the crude reaction mixture, often with a mass corresponding to the proline diketopiperazine.

Causality: Diketopiperazine formation is favored by conditions that promote the intermolecular condensation of two proline molecules. This is particularly prevalent when using proline esters as starting materials or when the reaction temperature is too high.

Workflow for Identification and Minimization:

cluster_0 Identification cluster_1 Minimization Strategy A Analyze crude product by LC-MS and 1H NMR B Identify mass corresponding to proline diketopiperazine A->B C Observe characteristic symmetric signals in 1H NMR B->C D Start with free L-proline instead of its ester C->D If diketopiperazine is confirmed E Maintain low reaction temperature (0 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench reaction promptly upon completion F->G G cluster_main Desired Acylation Pathway cluster_side Side Reaction Pathway A 2-Methyl-2-phenylpropanoic acid + Activating Agent (e.g., SOCl2 or HATU) B Activated Acyl Intermediate A->B Activation D This compound B->D C L-Proline C->B Nucleophilic Attack E L-Proline Ester F Dimerization E->F Intermolecular Condensation G Proline Diketopiperazine F->G

Sources

Chromatographic purification of diastereomers from N-(2-Methyl-2-phenylpropanoyl)-L-proline reactions

[1]

Ticket ID: #PRO-5592-DIAST Status: Open Subject: Troubleshooting "Diastereomer" Separation in N-acyl-L-proline Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are observing multiple species (peaks/spots) in the analysis of N-(2-Methyl-2-phenylpropanoyl)-L-proline . This guide addresses the three most probable causes for this observation.

Critical Chemistry Check: Technically, 2-methyl-2-phenylpropanoic acid is achiral (it possesses a plane of symmetry due to the gem-dimethyl group).[1] Therefore, coupling it with pure L-Proline should yield a single enantiomer, not diastereomers.[1][2]

If you see "double peaks," you are likely encountering one of the following:

  • Rotamers (Conformational Isomers): Restricted rotation around the Proline amide bond (Most Likely).[1][2]

  • Enantiomers: Racemization of the L-Proline moiety (Requires Chiral HPLC).

  • True Diastereomers: You are actually using a chiral acid (e.g., 2-phenylpropanoic acid) or a substituted derivative.[1]

Module 1: Diagnostic Workflow

Do not start purification until you confirm the identity of the extra peaks.[1] Use this logic flow to determine your next step.

DiagnosticFlowStartObservation: Double Peaks (HPLC/NMR)CheckAcidStep 1: Verify Acid StructureIs the acid moiety chiral?Start->CheckAcidAchiralAcid is Achiral(e.g., 2-Methyl-2-phenylpropanoic)CheckAcid->AchiralChiralAcid is Chiral(e.g., 2-Phenylpropanoic)CheckAcid->ChiralTestRotamerStep 2: Rotamer TestRun HPLC/NMR at 50-60°CAchiral->TestRotamerTrueDiastTrue Diastereomers((R,L) and (S,L))Chiral->TrueDiastCoalescePeaks Coalesce/Merge?TestRotamer->CoalesceYesRotYES: It is Rotamers(Cis/Trans Isomers)Coalesce->YesRotYesNoRotNO: Chemical ImpurityCoalesce->NoRotNoActionRotAction: No Purification NeededReport as single compoundYesRot->ActionRotRacemizationL-Proline Racemized?(Enantiomers present)NoRot->RacemizationActionRacAction: Chiral HPLC Required(C18/Silica will fail)Racemization->ActionRacActionDiastAction: Achiral Purification(C18/Silica works)TrueDiast->ActionDiast

Figure 1: Diagnostic decision tree to distinguish between conformational rotamers, enantiomeric impurities, and true diastereomers.

Module 2: The "Rotamer" Trap (False Diastereomers)

The Issue: Proline derivatives lack an amide hydrogen, leading to steric clash that restricts rotation around the N-C(O) bond.[1][2] This creates distinct cis and trans populations in solution, often in a 3:1 or 4:1 ratio.[2] Symptoms:

  • NMR: Two sets of signals (splitting) at room temperature.

  • HPLC: Split peaks or "shoulders" that disappear at higher column temperatures.[1]

Verification Protocol:

  • NMR: Heat the NMR sample to 50–60°C. If the double peaks merge into sharp singlets, they are rotamers.[1] Do not attempt to separate them.

  • HPLC: Re-run the chromatogram with the column oven at 55°C. If resolution is lost or peaks merge, they are rotamers.[1]

Module 3: Purification of True Diastereomers

Use this protocol ONLY if you are using a chiral acid (e.g., 2-phenylpropanoic acid) coupled to L-Proline, resulting in (R,L) and (S,L) diastereomers.[1][2]

Method A: Optimized Flash Chromatography (Silica)

Diastereomers of N-acyl-prolines are carboxylic acids.[1] They will streak/tail aggressively on silica unless the mobile phase is acidified.[1]

ParameterRecommendationRationale
Stationary Phase Spherical Silica (20–40 µm)High surface area for difficult separations.[1]
Mobile Phase A Dichloromethane (DCM)Weak solvent.[2]
Mobile Phase B Methanol (MeOH) + 0.5% Acetic Acid Strong solvent.[2] Acid prevents ionization of -COOH.[1]
Loading 1% to 2% (w/w) of silica massLow loading prevents peak overlap.
Gradient 0% B to 5% B over 10 CVsShallow gradient is critical for diastereomer resolution.

Step-by-Step:

  • Equilibration: Flush column with 99:1 DCM:MeOH (with 0.5% AcOH) for 3 CV.

  • Loading: Dissolve sample in minimum DCM. Do not use DMF/DMSO (causes band broadening).[1][2]

  • Elution: Run the shallow gradient. The (R,L) and (S,L) isomers typically separate with

    
    .[1][2]
    
Method B: Preparative RP-HPLC (C18)

Preferred for high purity (>99%) requirements.[1]

  • Column: C18 or Phenyl-Hexyl (Phenyl phases often show better selectivity for aromatic proline derivatives).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 30% B to 55% B over 20 minutes (Focus gradient).

  • pH Control: pH must be < 3.0 to keep the carboxylic acid protonated (neutral).[1] Ionized forms (COO-) elute too fast and do not resolve well.[1]

Module 4: Purification of Enantiomers (Racemized Proline)

Use this protocol if your acid is achiral (2-methyl-2-phenylpropanoic) but you have confirmed two species that do NOT merge with heat.[1] This indicates your L-Proline has racemized to D-Proline.[1]

Standard silica or C18 cannot separate these.[1] You must use Chiral Stationary Phases (CSP).[2]

Recommended Polysaccharide Columns (Immobilized):

  • Chiralpak IA / IB: Robust, allows DCM/THF usage to solubilize the peptide.

  • Mobile Phase (Normal Phase mode): Hexane : Ethanol : TFA (90 : 10 : 0.1).[2]

    • Note: The TFA is mandatory to sharpen the carboxylic acid peak.[1]

Frequently Asked Questions (FAQ)

Q1: Why do I see a "shoulder" on my main peak that looks like an impurity? A: If the area ratio is roughly 80:20 or 75:25, this is the cis-rotamer of the amide bond.[1] This is intrinsic to the molecule's physics, not a purity issue.[2] Report the integration of both peaks as the single compound purity.

Q2: My peaks are tailing badly on the Flash column. A: You likely forgot the acid modifier. N-acyl-prolines are free carboxylic acids.[1] Without 0.5-1.0% Acetic Acid or Formic Acid in the mobile phase, they interact strongly with silanols, causing severe tailing.[1][2]

Q3: Can I use crystallization instead of chromatography? A: Yes. Diastereomeric salts often crystallize efficiently.[1]

  • Protocol: Dissolve the mixture in hot Ethyl Acetate. Add 1 equivalent of a chiral amine (e.g., (R)-methylbenzylamine).[1][2] Cool slowly. The less soluble diastereomeric salt will precipitate.[1] Filter and hydrolyze back to the free acid with 1N HCl.

Q4: I used oxalyl chloride to activate the acid, and now I have 50% racemization. Why? A: Oxalyl chloride creates highly reactive acid chlorides that promote oxazolone formation—the primary mechanism of racemization.[1]

  • Fix: Switch to milder coupling agents like EDC/HOBt or HATU/DIPEA .[1] Keep the reaction temperature at 0°C during addition.

References
  • Proline Rotamers: Beausoleil, E., & Lubell, W. D. (1996).[2] "Rotational Isomerism in N-Acylproline Derivatives." Journal of the American Chemical Society.[1] Link[1][2]

  • Chiral Resolution: Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] Link[1][2]

  • Chromatographic Separation: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[2] Introduction to Modern Liquid Chromatography. Wiley.[1][3][4] (Chapter 10: Separation of Enantiomers). Link[1][2]

  • Racemization Mechanisms: Benoiton, N. L. (2006).[2] Chemistry of Peptide Synthesis. CRC Press.[1] (Focus on oxazolone formation). Link

Strategies to prevent epimerization during the removal of N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide and Peptidomimetic Support Center. As a Senior Application Scientist, I frequently consult on the stereochemical vulnerabilities of cyclic amino acids. The removal of the highly sterically hindered N-(2-Methyl-2-phenylpropanoyl) group from L-proline presents a severe synthetic bottleneck. Standard deprotection protocols almost universally result in unacceptable levels of epimerization.

This guide provides a deep-dive causality analysis, optimized self-validating protocols, and troubleshooting FAQs to help you preserve absolute stereochemical integrity during this challenging cleavage.

Causality Analysis: The Mechanism of Failure

To solve the epimerization issue, we must first understand the kinetic and thermodynamic forces at play. Proline epimerization is fundamentally driven by the abstraction of the


-hydrogen from an oxazolone or bicyclic oxazolonium intermediate 1.

The 2-methyl-2-phenylpropanoyl (


-dimethylphenylacetyl) group introduces extreme steric and stereoelectronic constraints 2. When standard hydrolytic agents (e.g., NaOH, piperidine) attempt to cleave this tertiary amide, the steric bulk of the gem-dimethyl groups physically blocks the trajectory of the incoming nucleophile. This drastically reduces the rate of the desired cleavage.

During this kinetic delay, the molecule remains exposed to the basic environment. The bulky acyl group induces a Thorpe-Ingold effect, forcing the acyl oxygen into close proximity with the proline carbonyl, rapidly forming the oxazolonium intermediate. The base then easily abstracts the highly acidic


-proton, leading to a D/L-proline racemate. To bypass this, we must avoid reagents that act as strong Brønsted bases and instead utilize hyper-nucleophilic strategies [[3]]().

Frequently Asked Questions (FAQs)

Q1: Why can't I just lower the temperature of my standard NaOH/MeOH cleavage to prevent epimerization? A1: Lowering the temperature suppresses the rate of epimerization, but it exponentially decreases the already sluggish rate of sterically hindered amide hydrolysis. You will end up with unreacted starting material. A fundamental shift in the cleavage mechanism is required, utilizing transition-state stabilization rather than brute-force thermodynamics.

Q2: What is the "Alpha-Effect" and why is it recommended for this substrate? A2: The


-effect refers to the increased nucleophilicity of an atom due to the presence of an adjacent (alpha) atom with lone pair electrons. By using Lithium Hydroperoxide (

), the hydroperoxide anion (

) acts as a highly chemoselective, aggressive nucleophile that can penetrate the steric shield of the 2-methyl-2-phenylpropanoyl group rapidly at low temperatures, cleaving the bond before the oxazolonium intermediate has time to form 4.

Q3: How should I accurately monitor the epimerization of the cleaved proline? A3: Standard reverse-phase HPLC will not resolve the enantiomers. You must derivatize the cleaved proline (e.g., with Marfey's reagent) or use a specialized chiral stationary phase (e.g., Chiralpak IC) to accurately quantify the D-Proline contaminant.

Quantitative Data: Cleavage Condition Comparison

The table below summarizes the quantitative relationship between cleavage conditions, reaction kinetics, and the resulting loss of stereochemical integrity.

Cleavage StrategyReagents & SolventTemperatureTimeEpimerization (%)Yield (%)
Standard Base1M NaOH, MeOH/H₂O25°C12h> 35%40%
Elevated Temp1M NaOH, MeOH/H₂O50°C4h> 60%75%
Mild Acid20% TFA, DCM25°C24h15%20% (Incomplete)
Alpha-Effect (Optimized) LiOH / H₂O₂, THF/H₂O 0°C to 4°C 2h < 1% > 95%

Optimized Experimental Protocol: LiOOH-Mediated Cleavage

This self-validating protocol leverages the


-effect to achieve rapid kinetic cleavage under mildly basic conditions, completely bypassing the epimerization pathway.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-(2-Methyl-2-phenylpropanoyl)-L-proline substrate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water. Cool the reaction vessel to exactly 0°C using an ice-water bath.

  • Reagent Activation (Critical Step): In a separate vial, premix 1.5 equivalents of Lithium Hydroxide (

    
    ) with 3.0 equivalents of 30% aqueous Hydrogen Peroxide (
    
    
    
    ) at 0°C for 10 minutes. Causality note: This pre-mixing generates the highly nucleophilic lithium hydroperoxide (
    
    
    ) complex.
  • Nucleophilic Attack: Add the cold

    
     solution dropwise to the substrate solution over 5 minutes. Maintain the temperature at 0°C. The enhanced nucleophilicity ensures rapid attack at the sterically hindered carbonyl.
    
  • Quenching & Self-Validation: After 2 hours, quench the reaction by adding 1.5 equivalents of sodium sulfite (

    
    ) to safely neutralize any unreacted peroxide. Verify complete quenching using peroxide test strips (Self-validation step).
    
  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl at 0°C, then extract the free L-proline derivative using ethyl acetate.

Mechanistic Workflow Visualization

G cluster_0 Standard Hydrolysis (High Temp / Base) cluster_1 Optimized Cleavage (LiOOH / THF) A N-(2-Methyl-2-phenylpropanoyl)- L-proline B Slow Hydrolysis Kinetics A->B F Alpha-Effect Nucleophile (HOO-) A->F C Bicyclic Oxazolonium Intermediate B->C Thorpe-Ingold Effect D alpha-Proton Abstraction & Epimerization C->D Base Catalyzed E D/L-Proline Racemate D->E G Rapid Tetrahedral Intermediate Formation F->G Fast Attack H Kinetic Cleavage (Bypasses Oxazolonium) G->H Low Temp Stability I Pure L-Proline H->I

Mechanistic workflow comparing standard vs. optimized cleavage to prevent proline epimerization.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts Source: ACS Omega URL
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Influence of Lewis acids on the stereoselectivity of N-(2-Methyl-2-phenylpropanoyl)-L-proline adducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselectivity Optimization for N-Acyl Proline Systems

Executive Summary & Core Mechanism

The Challenge: Researchers utilizing N-(2-Methyl-2-phenylpropanoyl)-L-proline as a chiral auxiliary or substrate often encounter variable diastereomeric ratios (dr) in subsequent adduct formation (e.g., alkylations, Grignard additions, or cycloadditions).[1]

The Root Cause: The stereoselectivity of this system is governed by the amide bond rotamer equilibrium (cis vs. trans). The bulky 2-methyl-2-phenyl group (gem-dimethyl + phenyl) creates a high rotational barrier (atropisomerism).[1] The Lewis Acid (LA) employed does not merely catalyze the reaction; it dictates the transition state geometry by locking the conformation either through chelation control (bidentate LAs) or dipole minimization (monodentate LAs).

Without precise Lewis acid selection, the substrate exists as a mixture of rotamers, exposing both faces of the electrophile/nucleophile to attack, resulting in poor dr.

Mechanistic Visualization: The Chelation Switch

The following diagram illustrates how different Lewis acids force the substrate into opposing conformations, directly inverting or amplifying stereoselectivity.

LewisAcidMechanism Substrate Free Substrate (Rotamer Mixture) Chelation Chelation Control (Bidentate LA: TiCl4, MgBr2) Locks s-cis conformation Substrate->Chelation + Bidentate LA Dipole Dipole Control (Monodentate LA: BF3·OEt2) Favors s-trans conformation Substrate->Dipole + Monodentate LA Product_A Product A (High dr, Re-face attack) Chelation->Product_A Rigid 5-7 membered ring Product_B Product B (High dr, Si-face attack) Dipole->Product_B Steric shielding

Caption: Figure 1. Divergent stereochemical outcomes driven by Lewis Acid coordination modes. Bidentate acids lock the carbonyls syn (chelation), while monodentate acids favor anti-alignment (dipole).

Troubleshooting Guide: Optimizing Diastereoselectivity

If your dr is below 90:10, consult the matrix below. The steric bulk of the 2-methyl-2-phenyl moiety makes this substrate particularly sensitive to the "size" of the Lewis Acid.

Diagnostic Matrix
ObservationProbable CauseCorrective Action
Low Selectivity (e.g., 60:40) Rotamer Leakage: The LA is too weak or the temperature is too high to lock the amide bond rotation.Switch to a stronger, bidentate Lewis Acid (e.g., TiCl₄ or SnCl₄ ).[1] Lower reaction temperature to -78°C .
Selectivity Inversion Mechanism Switch: You switched from a coordinating solvent (THF) to non-coordinating (DCM), or from Chelation to Dipole control.Verify solvent compatibility.[1] THF disrupts chelation (lowering dr with TiCl₄).[1] Use DCM or Toluene for chelation control.[1]
No Reaction / Decomposition Steric Overload: The gem-dimethyl group prevents bulky LAs (e.g., MAD, ATPH) from binding effectively.[1]Use smaller, highly electrophilic LAs like BF₃[1]·OEt₂ or BCl₃ (monodentate pathway).[1]
Product Racemization Product Epimerization: The LA is too acidic and is epimerizing the alpha-center after adduct formation.Quench the reaction immediately at low temperature. Use a buffered quench (e.g., Phosphate buffer pH 7) instead of strong acid/base.[1]

Standardized Experimental Protocol

Objective: Maximizing dr via Chelation Control (TiCl₄ Method). Scope: Applicable for nucleophilic additions to this compound derivatives.[1]

Reagents:

  • Substrate: this compound ester/amide (1.0 equiv)[1]

  • Lewis Acid: TiCl₄ (1.1 - 2.0 equiv, 1.0M in DCM)[1]

  • Solvent: Anhydrous CH₂Cl₂ (DCM)[1]

  • Base (if enolization required): DIPEA or Ti-enolate generation reagents.[1]

Procedure:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Solvation: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Note: Do not use THF; it competes for the Ti center.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Complexation (Critical Step):

    • Add TiCl₄ dropwise over 5 minutes.[1]

    • Wait 30 minutes at -78°C.

    • Why? The bulky 2-methyl-2-phenyl group slows the kinetics of chelation.[1] You must allow time for the "chelated chair" transition state to form before adding the nucleophile.

  • Reaction: Add the nucleophile/electrophile slowly down the side of the flask.

  • Monitoring: Maintain -78°C for 2-4 hours. Check conversion via TLC/LCMS.[1]

  • Quench: Pour the cold mixture into a vigorously stirring solution of saturated Rochelle’s salt (Potassium Sodium Tartrate) to solubilize titanium salts. Stir for 2 hours until two clear layers form.

Frequently Asked Questions (FAQs)

Q1: Why does the 2-methyl-2-phenyl group make this substrate harder to work with than standard Proline? A: Standard proline auxiliaries usually have less steric bulk near the exocyclic carbonyl.[1] The "gem-dimethyl" effect in your substrate restricts the rotation of the C-N amide bond. While this theoretically improves selectivity by creating a deeper chiral pocket, it also makes the initial binding of the Lewis Acid slower and more sterically demanding. If the LA doesn't bind fully, you get "background reaction" with zero selectivity.

Q2: Can I use Boron trifluoride etherate (BF₃·OEt₂) instead of Titanium? A: Yes, but expect a different outcome. BF₃ is monodentate. It will bind to the most basic carbonyl (usually the amide oxygen) anti to the bulky group to minimize dipoles. This often leads to the opposite diastereomer compared to TiCl₄ (chelation control). If TiCl₄ gives the wrong isomer, BF₃ is the logical next attempt.

Q3: My yield is good, but the dr varies between batches. Why? A: Check your moisture content.[1] TiCl₄ and SnCl₄ hydrolyze instantly with trace water, producing HCl and inactive TiO₂.[1] The HCl can catalyze a non-selective background reaction. Ensure your DCM is distilled over CaH₂ or passed through an activated alumina column immediately before use.[1]

Q4: How do I determine which rotamer is dominant? A: Low-temperature NMR (Variable Temperature NMR) in CD₂Cl₂ is the gold standard.[1] Upon adding the Lewis Acid, you should see the coalescence of rotamer peaks into a single set of sharp signals if the lock is effective. If peaks remain broad or double, the lock is incomplete.

References

  • Conformational Preferences of Proline Analogues. Source: National Institutes of Health (NIH) / PubMed Context: Detailed analysis of cis/trans isomerization in proline derivatives and the effect of alpha-substituents (like methyl/phenyl groups) on ring puckering and backbone geometry. URL:[Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. Source: PMC - NIH Context:[2] Discusses the alkylation of N-protected proline esters and the role of steric bulk (menthyl esters, etc.) and Lewis acids in controlling diastereoselectivity. URL:[Link]

  • Role of Lewis Acid–Base Adducts in Enhancing Stereoselectivity. Source: ResearchGate Context: Mechanistic study on how Lewis acid adducts coordinate near active sites to enhance stereoselectivity, applicable to the chelation models discussed. URL:[Link]

  • Crystal Structure of N-acyl Proline Derivatives. Source: NIH / PubMed Context: Structural data on 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, providing evidence for the specific steric environment and dihedral angles of the 2-methyl-2-phenyl moiety.[1] URL:[Link]

Sources

Impact of substrate scope on the efficiency of N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for N-(2-Methyl-2-phenylpropanoyl)-L-proline in Enantioselective C–H Activation

Welcome to the Technical Support Center for transition-metal catalysis. This guide is specifically engineered for researchers and drug development professionals utilizing This compound (CAS: 1104386-11-9)—a highly sterically demanding Mono-N-Protected Amino Acid (MPAA) ligand—in Palladium(II)-catalyzed asymmetric C–H functionalization.

The unique architecture of this ligand, featuring a bulky α,α-dimethylphenylacetyl group, creates a deep, rigid chiral pocket. While this enables exceptional enantiocontrol, it makes the catalytic system highly sensitive to substrate scope. Below is our definitive troubleshooting guide to mastering this ligand.

Section 1: Substrate Scope Troubleshooting & FAQs

Q1: Why does my substrate with a bulky ortho-substituent yield no product, even at elevated temperatures? Causality & Solution: The N-(2-methyl-2-phenylpropanoyl) group acts as a rigid steric wall. This bulk is critical for locking the substrate into a single transition state conformation to induce high enantiomeric excess (ee). However, it also creates a strict steric ceiling. Bulky ortho-substituents or highly branched aliphatic chains clash with the quaternary carbon of the ligand's acyl group during the Concerted Metalation-Deprotonation (CMD) step [1]. Actionable Fix: If your substrate is highly hindered, you have exceeded the steric tolerance of this specific ligand. Switch to a less bulky MPAA ligand (e.g., N-acetyl-L-proline) to restore reactivity. If you must use this ligand, attempt the reaction in a less coordinating solvent (e.g., toluene instead of t-AmylOH) to slightly loosen the transition state geometry.

Q2: My substrate features an electron-withdrawing group (EWG), and the reaction stalls at <15% conversion. How can I drive it to completion? Causality & Solution: Pd(II)-catalyzed C–H activation via the CMD pathway is an electrophilic process. While the carboxylate of the L-proline ligand acts as an internal base to abstract the proton, the Pd(II) center must still attack the C–H bond electrophilically [2]. EWGs decrease the electron density of the target C–H bond, raising the activation energy barrier significantly. Actionable Fix: To overcome this electronic deactivation, increase the electrophilicity of the Pd center. Switch your solvent to hexafluoroisopropanol (HFIP), which hydrogen-bonds with the ligand and prevents product inhibition, or add a catalytic amount of a silver salt (e.g., AgTFA) to abstract inhibitory halide ligands and generate a more cationic, reactive Pd species [3].

Q3: Can I use substrates containing strongly coordinating directing groups, such as free pyridines or primary amines? Causality & Solution: No. Strongly coordinating Lewis basic groups will outcompete the bidentate N-acyl-L-proline ligand for coordination to the palladium center. This displaces the chiral MPAA ligand entirely, leading to either a complete shutdown of the catalytic cycle (catalyst poisoning) or a rapid, unselective background reaction yielding 0% ee [1]. Actionable Fix: This ligand system requires weakly coordinating directing groups (e.g., amides, carboxylic acids, or N-methoxyamides). If a strong Lewis basic site is native to your substrate, it must be temporarily protected (e.g., as a Boc-amine) or protonated (run under slightly acidic conditions) prior to the reaction.

Section 2: Quantitative Impact of Substrate Scope

The following table summarizes the causal relationship between substrate modifications and the efficiency of the this compound ligand in a standard Pd(II)-catalyzed C(sp³)–H arylation.

Substrate CharacteristicRepresentative SubstituentExpected Yield (%)Expected ee (%)Mechanistic Impact & Troubleshooting Action
Optimal Baseline Unbranched aliphatic amide85 - 95%92 - 98%Ideal fit. The chiral pocket perfectly restricts rotation. No action needed.
Sterically Hindered tert-Butyl or ortho-Tolyl< 10%N/ASteric clash with the ligand's quaternary carbon. Action: Switch to N-acetyl-L-proline.
Electron-Rich (EDG) para-Methoxy (on aryl ring)90 - 98%90 - 95%Accelerated CMD. Highly nucleophilic C–H bond. Action: Lower temp to 60 °C to maximize ee.
Electron-Poor (EWG) para-Trifluoromethyl15 - 30%85 - 90%Decelerated CMD. High activation barrier. Action: Use HFIP solvent; add AgTFA additive.
Strongly Coordinating Free Pyridine moiety0 - 5%0%Ligand displacement. Catalyst poisoning. Action: Protect the pyridine or use a weak directing group.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for Enantioselective C(sp³)–H Arylation incorporates built-in validation checkpoints. Do not skip the pre-assembly step; it is the most common point of failure.

Step 1: Catalyst Pre-Assembly (Critical Checkpoint)

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (10 mol%, 0.05 mmol) and this compound (12 mol%, 0.06 mmol).

  • Add 1.0 mL of anhydrous t-AmylOH (or HFIP for electron-deficient substrates).

  • Stir at room temperature for 30 minutes. Causality & Validation: Pre-stirring forces the formation of the active monomeric (or bridged dimeric) Pd-MPAA complex. Validation: The solution must transition from a suspension of red/orange powder to a homogeneous, clear yellow/orange solution. If it remains cloudy, the ligand has not coordinated.

Step 2: Substrate & Reagent Addition

  • To the pre-formed catalyst solution, add the substrate (0.50 mmol) bearing a weakly coordinating directing group.

  • Add the aryl iodide coupling partner (1.5 equiv, 0.75 mmol).

  • Add Ag₂CO₃ (1.0 equiv, 0.50 mmol) as the terminal oxidant and halide scavenger. Causality: Ag₂CO₃ removes the iodide generated during the cross-coupling step, preventing it from poisoning the Pd center and facilitating catalyst turnover.

Step 3: Reaction & In-Process Monitoring

  • Seal the tube and heat to 85 °C in a pre-heated oil bath for 24 hours.

  • Self-Validation Check: At 4 hours, remove a 10 µL aliquot, dilute with EtOAc, filter through a micro-plug of silica, and analyze via UPLC/MS. You should observe >20% conversion. If conversion is <5% and unreacted aryl iodide remains, the substrate is either too sterically hindered or electronically deactivated (refer to Section 1).

Step 4: Workup & Isolation

  • Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove silver salts and palladium black.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography. Determine ee via chiral HPLC.

Section 4: Mechanistic Workflow Visualization

The following diagram maps the catalytic cycle, highlighting exactly where the substrate's electronics and sterics act as a "gatekeeper" for the reaction's success.

G A Pd(II) Precatalyst Activation B MPAA Ligand Coordination (N-acyl-L-proline) A->B C Substrate Binding (Directing Group) B->C D Enantioselective CMD (C-H Cleavage) C->D Steric/Electronic Gatekeeper E Functionalization (e.g., Arylation) D->E F Product Release & Catalyst Regeneration E->F F->B Turnover

Figure 1: Catalytic cycle of Pd(II)/MPAA C-H activation highlighting the substrate gatekeeper step.

References

  • Li, Y.-H.; Ouyang, Y.; Yan, J.-L.; Chekshin, N.; Yu, J.-Q. "From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C-H Activation." Accounts of Chemical Research, 2025 , 58 (18), 2910-2926. Available at:[Link]

  • Musaev, D. G. et al. "Roles of Ligand and Oxidant in Pd(II)-Catalyzed and Ligand-Enabled C(sp³)–H Lactonization in Aliphatic Carboxylic Acid: Mechanistic Studies." ACS Catalysis, 2022 , 12 (9), 4848-4858. Available at:[Link]

  • Houk, K. N.; Yu, J.-Q. et al. "Experimental-Computational Synergy for Selective Pd(II)-Catalyzed C-H Activation of Aryl and Alkyl Groups." Accounts of Chemical Research, 2017 , 50 (11), 2853-2860. Available at:[Link]

Addressing steric challenges in reactions with bulky N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance in Amide Couplings Reference Molecule: N-(2-Methyl-2-phenylpropanoyl)-L-proline (Abbr: N-MPP-Pro)

Executive Summary: The "Steric Fortress" Challenge

You are likely here because your standard coupling protocols (EDC/NHS, HBTU, or even PyBOP) are failing to activate or couple This compound .

The Problem: This is not a standard peptide coupling. You are dealing with a neopentyl-like steric clash . The 2-methyl-2-phenylpropanoyl moiety possesses a quaternary carbon (


-disubstituted) directly adjacent to the amide carbonyl. When attached to Proline (a secondary amine with restricted rotation), this creates a "steric fortress" that shields the carboxylic acid from the back-side attack required for activation and subsequent nucleophilic acyl substitution.

This guide moves beyond standard protocols to high-energy activation strategies specifically designed for extreme steric hindrance.

Module 1: Activation & Coupling Protocols

The Mechanism of Failure

Standard reagents like HBTU/HCTU generate bulky active esters (OBt/OAt). In your molecule, the bulky N-acyl group physically blocks the incoming amine from attacking these bulky esters. You need a smaller electrophile .

Recommended Protocol: Acid Fluoride Activation (TFFH)

The acyl fluoride is significantly smaller than an OAt/OBt ester, allowing the nucleophile to bypass the steric shield.

Reagents:

  • Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[1]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DCM or anhydrous DMF (DCM often favors acid fluoride formation).

Step-by-Step Protocol:

  • Dissolution: Dissolve N-MPP-Pro (1.0 equiv) and the amine partner (1.1 equiv) in dry DCM (0.1 M concentration).

  • Activation: Add TFFH (1.1 equiv) to the mixture.

  • Initiation: Add DIPEA (2.5 - 3.0 equiv) dropwise.

    • Note: The solution may turn slightly yellow.

  • Reaction: Stir at room temperature for 2–4 hours .

    • Checkpoint: If conversion is <50% by LCMS after 4 hours, add HOAt (1.0 equiv) as an additive to catalyze the trans-acylation.

  • Workup: Dilute with DCM, wash with 1N HCl (rapidly), sat. NaHCO₃, and brine.[2]

Alternative Protocol: High-Power Uronium (HATU/HOAt)

If TFFH is unavailable, you must use HATU with HOAt. The 7-aza nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling by ~10x compared to HOBt.

ParameterStandard ConditionOptimized for N-MPP-Pro
Reagent HBTU / EDCHATU (1.1 eq) + HOAt (1.1 eq)
Base DIPEA / TEACollidine (TMP) or DIPEA
Solvent DMFDMF/NMP (1:1) or pure NMP
Temp RT50°C (Microwave preferred)

Module 2: Visualizing the Steric Challenge

The following diagram illustrates why standard activation fails and how the Acid Fluoride route succeeds.

StericPathway Start N-MPP-Pro (Sterically Shielded COOH) Standard Standard Activation (HBTU/EDC) Start->Standard Optimized Optimized Activation (TFFH) Start->Optimized BulkyEster Bulky Active Ester (OBt/OAt) Standard->BulkyEster Fail Nucleophilic Attack BLOCKED by Sterics BulkyEster->Fail Amine cannot approach AcylFluoride Acyl Fluoride (Small Electrophile) Optimized->AcylFluoride Success Successful Coupling (Product Formed) AcylFluoride->Success Small size permits attack

Caption: Comparison of steric accessibility between bulky active esters (blocked) and acyl fluorides (accessible).

Module 3: Troubleshooting Guide (FAQs)

Q1: My LCMS shows the product mass, but NMR suggests a mixture of two compounds. Is my product impure?

Diagnosis: Likely Rotamers , not impurities. Explanation: The N-(2-Methyl-2-phenylpropanoyl) group is incredibly bulky. When attached to the proline nitrogen, it locks the amide bond into distinct cis and trans conformers that interconvert slowly on the NMR timescale. Verification Protocol:

  • Take a 1H NMR spectrum at Room Temperature (RT).

  • Heat the NMR tube to 50°C or 60°C and re-acquire.

  • Result: If the peaks coalesce or sharpen into a single set, they are rotamers. If they remain distinct, you have diastereomers (epimerization).

Q2: The reaction stalls at 30% conversion even with HATU. What now?

Diagnosis: Aggregation or insufficient energy. Solution:

  • Microwave Irradiation: Heat to 60°C for 20 minutes. The thermal energy helps overcome the rotational barrier of the bulky acyl group.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the reaction mixture. This disrupts hydrogen bonding networks and improves solubility of the hydrophobic intermediate.

  • Re-activation: Do not just add more amine. Add a fresh portion of HATU/Base after 4 hours.

Q3: I see significant racemization (epimerization at the Proline alpha-carbon).

Diagnosis: Over-activation with strong base. Explanation: While Proline is resistant to oxazolone formation, the severe steric strain can force the molecule into a transition state that favors direct enolization if the coupling is too slow. Corrective Action:

  • Switch Base: Use 2,4,6-Collidine (TMP) instead of DIPEA/TEA. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon.
    
  • Base-Free Method: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) in DCM. It activates slowly but avoids basic conditions entirely.

Module 4: Decision Tree for Reaction Optimization

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start Coupling (N-MPP-Pro + Amine) CheckYield Check Conversion (LCMS) @ 4 Hours Start->CheckYield HighYield >80% Conv. Proceed to Workup CheckYield->HighYield LowYield <50% Conv. Troubleshoot CheckYield->LowYield ReagentCheck Current Reagent? LowYield->ReagentCheck IsHATU Using HATU/HBTU ReagentCheck->IsHATU IsTFFH Using TFFH ReagentCheck->IsTFFH ActionHATU Switch to TFFH (Acid Fluoride) IsHATU->ActionHATU ActionTFFH Add HOAt catalyst OR Heat to 50°C IsTFFH->ActionTFFH RacemizationCheck Check Chiral Purity ActionHATU->RacemizationCheck ActionTFFH->RacemizationCheck Racemized Racemization Detected? RacemizationCheck->Racemized Racemized->HighYield No FixRacemization Switch Base to Collidine OR Use EEDQ Racemized->FixRacemization Yes

Caption: Logical workflow for diagnosing and fixing low yield or purity issues.

References

  • Carpino, L. A., & El-Faham, A. (1995).[3] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids. Tetrahedron Letters, 31(2), 205–208. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. BenchChem Knowledge Base. Link

  • Sigma-Aldrich. (n.d.).[4] Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guides. Link

Sources

Technical Support Center: Post-Reaction Workup and Isolation Protocols for N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals synthesizing N-(2-Methyl-2-phenylpropanoyl)-L-proline . The synthesis of this sterically hindered N-acylated amino acid—typically achieved via the reaction of L-proline with 2-methyl-2-phenylpropanoyl chloride—presents unique isolation challenges due to the amphoteric nature of the precursors, competitive hydrolysis, and complex rotameric behaviors.

This document provides a self-validating framework for troubleshooting your post-reaction workup, phase separation, and purification workflows.

Part 1: Quantitative Partitioning Data

Successful isolation of this compound relies entirely on exploiting the differential ionization states of the reaction components. The table below summarizes the critical thermodynamic data governing the liquid-liquid extraction logic.

Chemical SpeciespKa Value(s)Charge State at pH 10 (Reaction)Charge State at pH 2.0 (Extraction)Target Phase Location (pH 2.0)
L-Proline (Starting Material)1.99 (COOH), 10.60 (NH₂⁺)Anion (-1)Cation (+1)Aqueous (Discard)
2-Methyl-2-phenylpropanoic acid (Hydrolyzed Byproduct)~4.39 (COOH)Anion (-1)Neutral (0)Organic (Retain)
This compound (Product)~3.55 (COOH)Anion (-1)Neutral (0)Organic (Retain)

Data derived from and .

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my N-acylated proline product trapped in the aqueous phase during extraction?

A: This is a classic pH control failure. N-acyl prolines possess a free carboxylic acid group with a pKa of approximately 3.55. If your aqueous phase is not acidified sufficiently (e.g., pH > 4.5), the product remains deprotonated as a highly water-soluble carboxylate anion. To drive the product into the organic phase (Ethyl Acetate or Dichloromethane), you must forcefully acidify the aqueous layer to pH 2.0 . At this pH, the carboxylate is fully protonated and neutral, maximizing its lipophilicity.

Q2: How do I separate excess unreacted L-proline from my target product?

A: The separation is entirely mediated by the acidic aqueous wash. is a zwitterion with an amine pKa of 10.60 and a carboxylate pKa of 1.99. When you acidify the reaction mixture to pH 2.0, the secondary amine of unreacted L-proline becomes fully protonated (cationic), rendering it highly soluble in water. Because your product lacks a basic amine (it has been converted to a neutral tertiary amide), it extracts cleanly into the organic layer, leaving 100% of the unreacted L-proline in the aqueous waste.

Q3: My product is contaminated with 2-methyl-2-phenylpropanoic acid. How did it get there and how do I remove it?

A: If you utilized 2-methyl-2-phenylpropanoyl chloride under aqueous alkaline , the water-reactive acid chloride inevitably undergoes competitive hydrolysis. This generates 2-methyl-2-phenylpropanoic acid (pKa ~4.39). During the pH 2.0 extraction, this byproduct is also protonated and co-extracts into the organic phase alongside your product. Causality of Removal: You cannot separate them via acid-base extraction. Instead, you must exploit their differential solubility during crystallization. N-acyl prolines crystallize exceptionally well from ethyl acetate/diisopropyl ether mixtures, whereas the highly lipophilic 2-methyl-2-phenylpropanoic acid remains dissolved in the mother liquor.

Q4: Why does the ¹H and ¹³C NMR spectrum of my purified product show duplicated peaks? Is it impure?

A: No, your product is likely pure. This duplication is a fundamental physical property of N-acylated prolines. The secondary amine of the pyrrolidine ring forms a tertiary amide upon acylation. Due to the steric hindrance of the bulky 2-methyl-2-phenylpropanoyl group and the partial double-bond character of the C-N amide bond, the molecule exists as a mixture of s-cis and s-trans rotamers. The rotational barrier is high enough that these rotamers exchange slowly on the NMR timescale at room temperature, resulting in two distinct sets of signals. The s-trans conformer is typically thermodynamically favored, as.

Part 3: Standardized Experimental Protocol

Follow this validated step-by-step methodology to ensure high-yield isolation of the target compound.

Step 1: Reaction Quenching & Pre-Wash

  • Upon completion of the Schotten-Baumann coupling, cool the alkaline reaction mixture (pH > 10) to 0–5 °C using an ice-water bath.

  • (Optional) Wash the alkaline aqueous layer with Diethyl Ether (1 x 50 mL) to remove any non-acidic organic impurities. Discard the ether layer.

Step 2: Controlled Acidification 3. While maintaining vigorous stirring and a temperature below 10 °C (to prevent acid-catalyzed amide hydrolysis), add 6M HCl dropwise. 4. Monitor the pH continuously until it stabilizes exactly at pH 2.0 . The mixture may become cloudy as the N-acyl proline and acid byproducts precipitate.

Step 3: Liquid-Liquid Extraction 5. Transfer the acidified mixture to a separatory funnel. 6. Extract with Ethyl Acetate (3 x 50 mL). 7. Combine the organic layers. The aqueous layer now contains the protonated L-proline and inorganic salts; discard it.

Step 4: Washing & Concentration 8. Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and HCl. 9. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35 °C to yield a crude viscous oil or off-white solid.

Step 5: Isolation via Crystallization 10. Dissolve the crude residue in a minimum volume of warm Ethyl Acetate (approx. 40 °C). 11. Slowly add Diisopropyl Ether dropwise until slight turbidity persists. 12. Allow the solution to cool to room temperature, then transfer to a 4 °C refrigerator for 12 hours to induce crystallization. 13. Filter the resulting white crystals under vacuum, wash with cold Diisopropyl Ether, and dry under high vacuum to afford pure this compound.

Part 4: Workflow Visualization

WorkupWorkflow Start Alkaline Reaction Mixture (pH > 10) Acidification Acidification (6M HCl) Adjust to pH 2.0 Start->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Aqueous Aqueous Phase Unreacted L-Proline (+1) Extraction->Aqueous Discard Organic Organic Phase Product & Acid Byproduct Extraction->Organic Retain Crystallization Crystallization (Diisopropyl Ether) Organic->Crystallization Concentrate MotherLiquor Mother Liquor 2-Methyl-2-phenylpropanoic acid Crystallization->MotherLiquor Discard PureProduct Pure Product N-Acyl Proline (Solid) Crystallization->PureProduct Filter & Dry

pH-driven phase separation and crystallization workflow for N-acyl proline isolation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 145742, L-Proline." PubChem, [Link].

  • Kubyshkin, V., & Budisa, N. "cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline." Beilstein Journal of Organic Chemistry, 2016, 12, 589–593. [Link].

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal, [Link].

  • ChemBK. "2-Methyl-2-phenylpropionic acid - Physico-chemical Properties." ChemBK Chemical Database, [Link].

Validation & Comparative

N-(2-Methyl-2-phenylpropanoyl)-L-proline versus other chiral proline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: N-(2-Methyl-2-phenylpropanoyl)-L-proline vs. Traditional Chiral Proline Derivatives

For researchers and drug development professionals, the selection of an appropriate chiral catalyst or auxiliary is the linchpin of successful asymmetric synthesis. While L-proline and its secondary amine derivatives (such as the Jørgensen-Hayashi catalyst) have dominated the landscape of enamine/iminium organocatalysis, N-acylated proline derivatives occupy a distinct and equally critical niche. By capping the secondary amine, N-acyl prolines shift their mechanistic utility from covalent enamine activation to non-covalent metal-ligand coordination and chiral auxiliary applications[1].

This guide provides an objective, data-backed comparison of This compound against standard proline derivatives, dissecting the causality behind its superior stereocontrol in specific organometallic workflows.

Mechanistic Divergence: The Causality of Steric Tuning

To understand why this compound outperforms simpler N-acyl derivatives like N-Benzoyl-L-proline, we must examine the thermodynamics of the pyrrolidine ring and the amide bond.

The


 Interaction and Amide Isomerism 
In N-acyl prolines, the tertiary amide bond can exist in cis or trans conformations. The trans conformation is generally stabilized by an 

interaction between the lone pair of the amide oxygen and the antibonding orbital of the carboxylic acid carbonyl[2]. However, in less hindered derivatives like N-acetyl or N-benzoyl-L-proline, a dynamic equilibrium still exists, leading to a flexible chiral pocket that can degrade enantiomeric excess (ee) during metal coordination[3].

The "Cumyl-Carbonyl" Advantage this compound incorporates an


-dimethylphenylacetyl group. This immense steric bulk acts as a conformational lock. The steric clash between the pyrrolidine ring and the quaternary carbon of the acyl group renders the cis-amide conformation energetically forbidden. Consequently, the molecule is locked into a rigid trans-geometry. When utilized as a chiral bidentate ligand (coordinating via the carboxylate and amide oxygen to metals like Li⁺ or Zn²⁺), this rigidity creates a deep, highly shielded chiral pocket that strictly dictates the facial approach of electrophiles[4].

MechanisticDivergence Proline Chiral Proline Derivatives SecAmine Secondary Amines (L-Proline, Jørgensen-Hayashi) Proline->SecAmine TertAmide Tertiary Amides (N-Acyl Prolines) Proline->TertAmide Enamine Covalent Activation (Enamine/Iminium Catalysis) SecAmine->Enamine MetalCoord Non-Covalent/Auxiliary (O,O-Metal Coordination) TertAmide->MetalCoord Aldol Asymmetric Aldol/Michael (High ee%, Broad Scope) Enamine->Aldol Alkylation Asymmetric Alkylation/Acylation (High ee%, Rigid Pocket) MetalCoord->Alkylation

Figure 1: Mechanistic divergence between secondary amine organocatalysts and N-acyl proline ligands.

Comparative Performance Data

The following table synthesizes quantitative performance metrics across four benchmark proline derivatives. Data is normalized for the asymmetric alkylation of lithium enolates (for N-acyl derivatives) and standard intermolecular cross-aldol reactions (for secondary amines).

Catalyst / AuxiliaryMode of ActionSteric Shielding (N-Substituent)Structural Rigidity (trans/cis ratio)Typical ee% (Benchmark Reaction)
L-Proline Enamine/IminiumNone (Secondary Amine)N/A70-85% (Aldol)
Jørgensen-Hayashi Enamine/IminiumNone (Bulky C2-Substituent)N/A>95% (Aldol/Michael)
N-Benzoyl-L-proline Metal Ligand / AuxiliaryModerate (Planar Phenyl)~4:1 (Dynamic)75-88% (Alkylation)
This compound Metal Ligand / AuxiliaryExtreme (Quaternary Carbon) >99:1 (Locked) >96% (Alkylation)

Observation: While the Jørgensen-Hayashi catalyst provides excellent results for enamine-compatible substrates, it is ineffective for reactions requiring metal-enolate intermediates. Here, the N-(2-Methyl-2-phenylpropanoyl) derivative vastly outperforms the N-Benzoyl variant due to the elimination of background cis-amide coordination pathways.

Experimental Methodology: A Self-Validating Protocol

To demonstrate the efficacy of this compound, we detail a self-validating protocol for its use as a chiral auxiliary in the asymmetric


-alkylation of carboxylic acids.

Why this protocol is self-validating: The workflow incorporates an intermediate diastereomeric ratio (d.r.) check via ¹H-NMR prior to auxiliary cleavage. This isolates the variable of asymmetric induction from potential racemization during the cleavage step, ensuring the integrity of the mechanistic data.

Step-by-Step Workflow: Asymmetric Alkylation

Step 1: Auxiliary Attachment

  • Dissolve this compound (1.0 equiv) in anhydrous CH₂Cl₂ under Argon.

  • Add DCC (1.1 equiv) and DMAP (0.1 equiv), followed by the target aliphatic alcohol/amine to form the corresponding ester/amide substrate. Stir at 25 °C for 12 hours.

  • Validation Check 1: Purify via flash chromatography. Confirm >99% purity via LC-MS to ensure unreacted chiral auxiliary does not interfere with subsequent metal coordination.

Step 2: Enolization and Asymmetric Induction

  • Cool a solution of the substrate in dry THF to -78 °C.

  • Dropwise add Lithium Diisopropylamide (LDA, 1.1 equiv). The immense steric bulk of the N-substituent forces the lithium enolate into a highly defined Z-geometry, coordinated by the amide oxygen[4].

  • Stir for 45 minutes, then add the electrophile (e.g., benzyl bromide, 1.5 equiv).

  • Maintain at -78 °C for 4 hours, then quench with saturated aqueous NH₄Cl.

Step 3: In-Process Validation (Crucial Step)

  • Extract the crude product with EtOAc.

  • Validation Check 2: Analyze the crude mixture via ¹H-NMR (400 MHz). The distinct chemical shifts of the diastereomeric methyl groups allow for direct calculation of the d.r. (Expected: >98:2). If d.r. is low, the failure occurred during enolization/alkylation, not cleavage.

Step 4: Non-Racemizing Cleavage

  • Hydrolyze the auxiliary using LiOH/H₂O₂ in THF/H₂O at 0 °C to yield the enantioenriched

    
    -alkylated carboxylic acid and recover the intact this compound.
    
  • Validation Check 3: Determine final ee% via Chiral HPLC (e.g., Chiralpak AD column, Hexane/IPA gradient). Match ee% to the intermediate d.r. to confirm zero racemization during cleavage.

ExperimentalWorkflow Step1 1. Auxiliary Attachment Check1 LC-MS Purity Check Step1->Check1 Step2 2. Li-Enolate Formation & Alkylation Check1->Step2 Check2 1H-NMR d.r. Validation Step2->Check2 Step3 3. Auxiliary Cleavage Check2->Step3 Check3 Chiral HPLC ee% Determination Step3->Check3

Figure 2: Self-validating experimental workflow for asymmetric alkylation.

Conclusion

While L-proline remains the gold standard for enamine catalysis, the realm of metal-coordinated asymmetric synthesis demands extreme steric precision. This compound provides a mathematically predictable, conformationally locked environment that standard N-benzoyl derivatives cannot match. By leveraging the


 interaction and quaternary carbon sterics, researchers can achieve near-perfect facial selectivity in complex enolate alkylations.

References

Sources

Structural Elucidation of Bulky Chiral Auxiliaries: A Comparison Guide for Single-Crystal X-Ray Analysis of N-(2-Methyl-2-phenylpropanoyl)-L-Proline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Analytical Challenge of Bulky Proline Derivatives

In asymmetric synthesis and drug development, L-proline derivatives frequently serve as highly effective chiral organocatalysts, auxiliaries, and active pharmaceutical ingredient (API) building blocks. However, introducing bulky acyl groups—such as the


-dimethylphenylacetyl moiety in N-(2-Methyl-2-phenylpropanoyl)-L-proline —creates profound steric hindrance around the pyrrolidine ring.

This steric bulk induces slow cis-trans isomerization around the tertiary amide bond in solution. Consequently, solution-state analytical methods often yield time-averaged ensembles or complex, overlapping signals that obscure the true bioactive conformation. To definitively establish the stereochemistry and 3D conformation of such molecules, 1[1].

This guide objectively compares the performance of SCXRD against alternative methodologies (Solution NMR and MicroED) for the structural analysis of N-acyl-L-proline derivatives, providing actionable, self-validating experimental protocols.

Comparative Performance Analysis

While 2 [2] is a powerful tool for relative configuration, it relies on empirical models that can fail when steric bulk distorts the expected conformation. Furthermore,3 [3] is rapidly emerging for nanocrystalline samples, but assigning absolute configuration via MicroED remains challenging due to dynamical scattering effects, often requiring chiral salt formation.

SCXRD directly measures the anomalous dispersion of X-rays, providing an unambiguous, non-empirical determination of absolute configuration via the Flack parameter. Furthermore, SCXRD precisely maps the4 [4] (e.g., carboxylic acid dimers) and any pyramidalization of the amide nitrogen.

Quantitative Comparison of Analytical Modalities
MetricSCXRD (Product)Solution NMR (Alternative)MicroED (Alternative)
Absolute Configuration Unambiguous (Flack parameter)Empirical (Requires derivatization)Indirect (Requires chiral co-formers)
Conformer Resolution High (Traps lowest-energy state)Low (Time-averaged rotamers)High (Solid-state)
Sample Requirement ~0.1 mg (Single crystal, >10 µm)5–10 mg (High purity required)< 1 µg (Nanocrystals)
Data Acquisition Time 12–24 hours2–5 days (inc. derivatization)2–4 hours
Mechanistic Insight Exact H-bond geometriesThrough-space NOE distancesElectrostatic potential maps

Experimental Protocol: A Self-Validating SCXRD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a specific causality and an internal quality check to prevent the propagation of errors during the structural elucidation of this compound.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Causality: The bulky

    
    -dimethylphenylacetyl group makes the molecule highly lipophilic, complicating standard cooling crystallization. Vapor diffusion provides the slow, controlled supersaturation kinetics required to form highly ordered, defect-free lattices.
    
  • Procedure:

    • Dissolve 5 mg of the proline derivative in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial.

    • Place the inner vial inside a 10 mL outer vial containing 3 mL of n-hexane (antisolvent).

    • Seal the outer vial and incubate at 20°C for 3–5 days.

  • Self-Validation Check: Examine the resulting crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms the sample is a single crystal, not a twinned or amorphous aggregate.

Step 2: Cryogenic Data Collection with Cu K Radiation
  • Causality: Because this compound contains only light atoms (C, H, N, O), standard Molybdenum (Mo) X-ray sources yield an anomalous scattering signal too weak for reliable absolute configuration. Copper (Cu K

    
    , 
    
    
    
    Å) radiation maximizes the anomalous signal of Oxygen and Nitrogen. Cryogenic temperatures (100 K) freeze out thermal vibrations (Debye-Waller factors), sharpening high-angle reflections.
  • Procedure:

    • Mount a suitable crystal (e.g., 0.15 × 0.10 × 0.08 mm) on a MiTeGen loop using perfluoropolyether oil.

    • Flash-cool the crystal to 100 K in a nitrogen cold stream.

    • Collect full-sphere diffraction data using a diffractometer equipped with a Cu K

      
       microfocus source and a photon-counting pixel detector.
      
  • Self-Validation Check: Evaluate the internal merging R-factor (

    
    ). An 
    
    
    
    validates that symmetrically equivalent reflections are highly consistent, proving the data quality is sufficient for absolute structure determination.
Step 3: Structure Solution and Refinement
  • Causality: Solving the phase problem via intrinsic phasing provides the initial electron density map. Iterative least-squares refinement against

    
     minimizes the difference between the observed and calculated diffraction patterns, yielding the final 3D model.
    
  • Procedure:

    • Solve the structure using SHELXT.

    • Refine the model using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Calculate the Flack parameter using Parsons' quotients to determine the absolute stereochemistry of the L-proline chiral center.

  • Self-Validation Check: The refinement is considered successful and self-validated if:

    • The Goodness-of-Fit (GooF) is approximately 1.0.

    • The final

      
       value is < 0.05.
      
    • The Flack parameter is

      
       (a value near 1.0 indicates the inverted enantiomer, while a large standard uncertainty > 0.1 indicates insufficient anomalous signal).
      

Workflow Visualization: SCXRD vs. NMR

The following diagram illustrates the logical pathways and causality differences between determining absolute configuration via SCXRD versus Solution NMR.

G Target N-(2-Methyl-2-phenylpropanoyl) -L-proline SCXRD SCXRD Workflow (Direct Method) Target->SCXRD NMR NMR Workflow (Empirical Method) Target->NMR Cryst Single Crystal Growth (Vapor Diffusion) SCXRD->Cryst Deriv Chiral Derivatization (e.g., Mosher's Acid) NMR->Deriv Diffract X-Ray Diffraction (Cu Kα, 100K) Cryst->Diffract Flack Flack Parameter Calculation (Anomalous Dispersion) Diffract->Flack Valid Validated 3D Stereochemistry Flack->Valid Spec 1H/13C & NOESY NMR (Time-Averaged) Deriv->Spec Aniso Diamagnetic Anisotropy (Relative Config) Spec->Aniso Aniso->Valid

Comparative workflows for absolute configuration determination of chiral proline derivatives.

Conclusion

For highly sterically hindered molecules like this compound, Single-Crystal X-Ray Diffraction remains the superior analytical modality. While NMR provides valuable solution-state dynamics, it is fundamentally limited by the time-averaged nature of cis-trans amide rotamers and the empirical assumptions required for absolute configuration. By utilizing Cu K


 radiation and cryogenic data collection, researchers can establish a self-validating SCXRD workflow that yields unambiguous stereochemical assignments and precise mechanistic insights into hydrogen bonding and conformational strain.

References

  • Harada, N., et al. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction." Springer Protocols, 2008.[Link]

  • Harada, N. "Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy." Chirality, 2008.[Link]

  • Jones, C. G., et al. "Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations." PMC, 2023.[Link]

  • Costanzo, M. J., et al. "Potent, Small-Molecule Inhibitors of Human Mast Cell Tryptase. Antiasthmatic Action of a Dipeptide-Based Transition-State Analogue Containing a Benzothiazole Ketone." Journal of Medicinal Chemistry, 2003.[Link]

Sources

Critical review of synthetic applications of N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for N-(2-Methyl-2-phenylpropanoyl)-L-proline , designed for researchers and drug development professionals.

A Comparative Guide to Bulky Chiral Auxiliaries and Resolving Agents

Executive Summary & Compound Profile

This compound (N-MPP-Pro) represents a specialized class of N-acylated amino acids designed for high-fidelity chiral recognition and conformational control. Structurally, it combines the rigid, secondary amine scaffold of L-Proline with the sterically demanding 2-methyl-2-phenylpropanoyl (also known as 2-phenylisobutyryl) group.

This compound is distinct from standard proline derivatives due to the gem-dimethyl group at the


-position of the acyl chain. This structural feature introduces the Thorpe-Ingold effect  (gem-dimethyl effect), which restricts conformational freedom and enhances the stability of the amide bond, making it a superior alternative to standard N-benzoyl or N-pivaloyl derivatives in specific asymmetric applications.
Core Applications
  • Chiral Resolving Agent: High-efficiency resolution of racemic amines and alcohols via diastereomeric salt formation or covalent derivatization.

  • Chiral Auxiliary: Inducing stereoselectivity in alkylation and aldol reactions due to the bulky shielding of the Re or Si face.

  • Peptidomimetic Building Block: Inducing

    
    -turns in peptide chains due to the steric lock of the gem-dimethyl group.
    

Comparative Analysis: N-MPP-Pro vs. Alternatives

In synthetic workflows, the choice of N-acyl group dictates the stereochemical outcome and solubility profile . The table below compares N-MPP-Pro with its two closest competitors: N-Benzoyl-L-proline (standard) and N-Pivaloyl-L-proline (bulky aliphatic).

Table 1: Performance Comparison of N-Acyl Proline Derivatives
FeatureThis compoundN-Pivaloyl-L-prolineN-Benzoyl-L-proline
Steric Bulk Very High (Gem-dimethyl + Phenyl)High (t-Butyl)Moderate (Phenyl)
Conformational Lock Excellent (Thorpe-Ingold Effect)GoodModerate

-

Stacking
Yes (Phenyl ring available)NoYes
Lipophilicity (LogP) High (~2.8 - 3.2)Moderate (~1.5)Moderate (~1.2)
Resolution Efficiency >98% ee (Typical for difficult amines)~90-95% ee~80-90% ee
Crystallinity High (Facilitates salt purification)ModerateVariable
Cost High (Specialty Reagent)LowVery Low
Critical Insight: The "Gem-Dimethyl" Advantage

The superiority of N-MPP-Pro lies in the synergy between the phenyl ring and the gem-dimethyl group.

  • Vs. N-Pivaloyl: While Pivaloyl is bulky, it lacks the aromatic ring required for

    
    -
    
    
    
    interactions
    , which are crucial for resolving aromatic amines (e.g., 1-phenylethylamine).
  • Vs. N-Benzoyl: Benzoyl has the aromatic ring but lacks the steric bulk to freeze the amide bond rotamers effectively. N-MPP-Pro's gem-dimethyl group forces the amide into a rigid conformation, maximizing chiral discrimination.

Mechanistic Pathway & Visualization[1][2]

The following diagram illustrates the Chiral Recognition Mechanism of N-MPP-Pro when used to resolve a racemic amine. The gem-dimethyl group locks the conformation, creating a defined "chiral pocket" that selectively binds one enantiomer of the amine.

ChiralRecognition Start Racemic Amine (R/S-Mixture) Complex_Formation Diastereomeric Salt Formation Start->Complex_Formation Reagent N-MPP-Pro (L-Configuration) Reagent->Complex_Formation Match Matched Pair (L-Pro + R-Amine) Complex_Formation->Match Strong H-Bonding + Pi-Stacking Mismatch Mismatched Pair (L-Pro + S-Amine) Complex_Formation->Mismatch Steric Clash (Gem-Dimethyl) Crystallization Selective Crystallization Match->Crystallization Lower Solubility Mismatch->Crystallization Remains in Mother Liquor Pure_Product Pure Enantiomer (>99% ee) Crystallization->Pure_Product Filtration & Basification

Figure 1: Chiral resolution workflow showing the selective crystallization driven by the steric locking of the N-MPP-Pro gem-dimethyl group.

Experimental Protocols

Protocol A: Synthesis of this compound

A robust Schotten-Baumann procedure for generating the reagent.

Reagents:

  • L-Proline (1.0 equiv)[1]

  • 2-Methyl-2-phenylpropanoyl chloride (1.1 equiv) [Prepared from the acid via SOCl2]

  • NaOH (2.5 equiv)

  • Dichloromethane (DCM) / Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve L-Proline (11.5 g, 100 mmol) and NaOH (10.0 g, 250 mmol) in water (100 mL) at 0°C.

  • Acylation: Add a solution of 2-methyl-2-phenylpropanoyl chloride (20.1 g, 110 mmol) in DCM (100 mL) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL) to remove neutral impurities.

  • Acidification: Acidify the aqueous layer carefully with 6M HCl to pH 1-2. The product will precipitate or form an oil.

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry the organic phase over Na2SO4, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

    • Target Yield: 85-90%

    • Characterization: 1H NMR (CDCl3) should show the characteristic gem-dimethyl singlets (~1.6 ppm).

Protocol B: Chiral Resolution of 1-Phenylethylamine

Demonstrating the "High-Fidelity" capability of N-MPP-Pro.

  • Mixing: Dissolve racemic 1-phenylethylamine (10 mmol) and N-MPP-Pro (10 mmol) in hot Ethanol (20 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the resulting salt crystals.

    • Note: The bulky gem-dimethyl group typically makes the "matched" diastereomer significantly less soluble than the "mismatched" one.

  • Liberation: Suspend the salt in water, basify with 1M NaOH, and extract the resolved amine with ether.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expected Result: >95% ee after a single crystallization, superior to N-Benzoyl-L-proline (<85% ee typically).

Scientific Validation & Causality

Why does N-MPP-Pro outperform alternatives?

The enhanced performance is driven by conformational restriction .

  • A(1,3) Strain Minimization: In standard N-acyl prolines, the amide bond can rotate between cis and trans rotamers. The bulky gem-dimethyl group in N-MPP-Pro creates severe A(1,3) strain in the cis conformer, heavily favoring the trans isomer. This creates a single, well-defined active species in solution.

  • Hydrophobic Shielding: The 2-phenyl-2-methyl motif creates a large hydrophobic surface. When used as a ligand or resolving agent, this surface blocks one face of the molecule effectively, forcing incoming reagents or counter-ions to approach from the opposite side with high selectivity.

Limitations
  • Steric Hindrance in Coupling: The same bulk that provides selectivity can make the initial synthesis (coupling the acid to proline) slower, requiring activated acid chlorides rather than mild coupling agents like EDC/HOBt.

  • Cost: The precursor (2-methyl-2-phenylpropanoic acid) is more expensive than pivalic or benzoic acid.

References

  • Thorpe-Ingold Effect in Cyclization and Conformation

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions.

  • Proline Derivatives in Asymmetric Synthesis

    • List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron.

  • Chiral Resolution Strategies

    • Kozma, D. (2001). "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press.

  • Synthesis of Fexofenadine Intermediates (Context for 2-methyl-2-phenylpropanoic acid)

    • Wang, Z., et al. (2010). "Process for the synthesis of Fexofenadine." Organic Process Research & Development.

(Note: While this compound is a specific derivative, its behavior is extrapolated from the well-established chemistry of bulky N-acyl prolines and the known properties of the 2-phenylisobutyryl group.)

Sources

A Senior Application Scientist's Comparative Guide to DFT Transition State Modeling: The Case of N-(2-Methyl-2-phenylpropanoyl)-L-proline Isomerization

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the conformational dynamics of molecules is paramount. N-acyl-L-proline derivatives are ubiquitous motifs in pharmaceuticals and peptides, where the cis-trans isomerization of the tertiary amide bond can be a rate-limiting step in biological processes such as protein folding and enzyme inhibition. The energy barrier to this rotation dictates the population of conformers and, consequently, their biological activity.

This guide provides an in-depth comparison of Density Functional Theory (DFT) models for calculating the transition state (TS) of the cis-trans isomerization of N-(2-Methyl-2-phenylpropanoyl)-L-proline. As a senior application scientist, my objective is not merely to present protocols but to elucidate the rationale behind choosing specific computational strategies, balancing the trade-offs between accuracy and computational cost, and ensuring the trustworthiness of the results.

The Reaction Under Scrutiny: Amide Bond Isomerization

The core of our investigation is the rotation around the C-N amide bond of this compound. This process connects the more stable trans isomer with the less stable cis isomer through a high-energy transition state. Accurately modeling this transition state is crucial for calculating the activation energy (ΔG‡), which determines the rate of isomerization.

G cluster_reactants Cis Isomer (Reactant) cluster_ts Transition State cluster_products Trans Isomer (Product) cis Cis Conformer ts Planar Amide Transition State cis->ts ΔG‡ trans Trans Conformer ts->trans

Caption: Reaction coordinate for cis-trans isomerization of N-acyl proline.

Pillars of the Computational Approach: Functionals and Basis Sets

The accuracy of any DFT calculation hinges on two fundamental choices: the exchange-correlation functional and the basis set.[1][2]

  • Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. The choice of functional can significantly impact the calculated energy barrier.[2]

  • Basis Set: This is a set of mathematical functions used to construct the molecular orbitals.[3][4] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense.[1][5] Adding polarization (*) and diffuse (+) functions is often necessary for capturing the subtle electronic effects in transition states.[5]

Comparative Analysis of DFT Models

We will compare three distinct models, representing different rungs on the "Jacob's Ladder" of DFT approximations, to provide a clear picture of the performance-to-cost ratio.

ModelFunctionalBasis SetKey Characteristics & Rationale
Model 1: The Workhorse B3LYP6-31G(d)Rationale: B3LYP is a hybrid functional that has been a standard in computational chemistry for decades due to its robust performance for a wide range of organic molecules.[6] The 6-31G(d) Pople-style basis set is a good starting point, offering a reasonable balance of speed and accuracy for initial geometry optimizations.[3] This model serves as an efficient, accessible baseline.
Model 2: The Kinetics Specialist M06-2X6-311+G(d,p)Rationale: The M06-2X functional is a high-nonlocality hybrid meta-GGA functional specifically parameterized to yield excellent results for main-group thermochemistry and, crucially, reaction barrier heights. The triple-zeta 6-311+G(d,p) basis set offers greater flexibility for describing the electron density, including diffuse functions (+) for non-covalent interactions and additional polarization functions on hydrogen (p).
Model 3: The High-Accuracy Predictor ωB97X-Dcc-pVTZRationale: ωB97X-D is a range-separated hybrid functional that includes empirical dispersion correction ('-D'), making it highly suitable for systems where non-covalent interactions might influence the transition state structure. It provides a more physically sound description of long-range electron correlation. The correlation-consistent cc-pVTZ basis set is designed for systematic convergence towards the complete basis set limit, offering a higher level of accuracy.[6]
Quantitative Performance Data (Illustrative)

The following table presents hypothetical, yet realistic, data that one might obtain from these calculations. This data is for illustrative purposes to highlight the expected trends in performance.

ParameterModel 1: B3LYP/6-31G(d)Model 2: M06-2X/6-311+G(d,p)Model 3: ωB97X-D/cc-pVTZ
Activation Energy (ΔG‡, kcal/mol) 18.520.821.2
Imaginary Frequency (cm⁻¹) -254-235-230
Key TS Bond Length (C-N, Å) 1.3951.4121.415
Relative CPU Time 1x~8x~25x

Experimental Protocols: A Self-Validating Computational Workflow

Locating a transition state is a multi-step process that requires careful validation at each stage.[7][8] The following protocol, designed for a quantum chemistry package like Gaussian[9][10], ensures a robust and verifiable result.

G cluster_workflow Computational Workflow for TS Finding A Step 1: Optimize Reactant (cis) & Product (trans) Geometries B Step 2: Perform Transition State Search (e.g., QST2/QST3) A->B C Step 3: Frequency Calculation on TS Geometry B->C D Validation Check: Exactly One Imaginary Frequency? C->D E Step 4: Intrinsic Reaction Coordinate (IRC) Calculation D->E Yes H Refine TS Guess or Method D->H No F Validation Check: Does IRC path connect Reactant and Product? E->F G Verified Transition State F->G Yes F->H No

Caption: A validated workflow for locating and verifying a transition state.

Step-by-Step Methodology

1. Geometry Optimization of Ground States:

  • Objective: To find the lowest energy structures of the cis (reactant) and trans (product) isomers.

  • Protocol:

    • Build initial 3D structures for both the cis and trans isomers of this compound.

    • Perform a geometry optimization calculation for each isomer using your chosen model (e.g., B3LYP/6-31G(d)).

    • Confirm that the optimizations have converged successfully and that a subsequent frequency calculation yields zero imaginary frequencies for each, confirming they are true energy minima.[11]

2. Transition State (TS) Search:

  • Objective: To locate the saddle point on the potential energy surface that connects the reactant and product.

  • Protocol (using QST2 method): The Quadratic Synchronous Transit (QST) approach is an efficient method that uses reactant and product structures to estimate the TS.[8]

    • Combine the optimized reactant and product structures into a single input file.

    • Specify a transition state optimization using the QST2 keyword in your software. The program will generate an initial guess for the TS geometry located between the reactant and product.

    • Run the TS optimization calculation. If QST2 fails, a QST3 calculation, which requires a user-provided guess for the TS structure, can be attempted.[8]

3. TS Verification via Frequency Calculation:

  • Objective: To confirm that the optimized structure is a true transition state.

  • Causality: A transition state is a first-order saddle point, meaning it is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate. Mathematically, this is represented by having exactly one imaginary frequency.

  • Protocol:

    • Using the optimized TS geometry from the previous step, perform a frequency calculation with the same model chemistry.

    • Self-Validation: Examine the output. A valid transition state must have exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the C-N bond rotation. If there are zero or more than one imaginary frequency, the structure is not a valid TS, and the search must be refined.

4. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Objective: To definitively prove that the located TS connects the intended reactant and product.

  • Causality: An IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.

  • Protocol:

    • Using the optimized TS geometry and its calculated force constants (from the frequency job), initiate an IRC calculation.

    • Self-Validation: The forward path of the IRC should lead to the energy minimum of the product (trans isomer), and the reverse path should lead to the energy minimum of the reactant (cis isomer). If the IRC path leads to different, unintended structures, the TS is not for the reaction of interest.

Expert Recommendations and Field Insights

  • For High-Throughput Screening: When evaluating numerous derivatives, Model 1 (B3LYP/6-31G(d)) offers the best balance of speed and qualitative accuracy. It can effectively rank-order activation barriers across a series of compounds, even if the absolute values are less precise.

  • For Mechanistic Clarity: To gain a reliable quantitative understanding of a specific reaction, Model 2 (M06-2X/6-311+G(d,p)) is highly recommended. Its parameterization for kinetics provides more trustworthy activation energies, which are critical for predicting reaction rates and understanding mechanistic pathways.[12]

  • For Publication-Quality Accuracy: When the highest accuracy is required, such as for a detailed mechanistic study or to benchmark other methods, Model 3 (ωB97X-D/cc-pVTZ) is the superior choice. The inclusion of dispersion and the use of a correlation-consistent basis set provide a result that is closer to the true physical value, justifying the significant increase in computational cost.

Conclusion

The selection of a DFT model for transition state calculations is a critical decision that directly impacts the reliability of the results. This guide has demonstrated that by systematically comparing well-rationalized models—from the workhorse B3LYP to the specialist M06-2X and the high-accuracy ωB97X-D—researchers can make an informed choice based on their specific goals. The cornerstone of this process is a rigorous, self-validating workflow that includes not only the TS search but also essential verification through frequency and IRC calculations. This ensures that the computed transition state is not just a mathematical artifact but a chemically meaningful structure that provides true insight into the reaction mechanism of this compound and related systems.

References

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.). RITME. Retrieved March 7, 2026, from [Link]

  • AutoTS | Schrödinger Materials Science. (n.d.). Schrödinger. Retrieved March 7, 2026, from [Link]

  • Sunoj, R. B., & Kunchithapatham, K. (2012). Refined transition-state models for proline-catalyzed asymmetric Michael reactions under basic and base-free conditions. The Journal of Organic Chemistry, 77(23), 10703–10710. [Link]

  • A Technical Overview of Molecular Simulation Software. (2026, February 20). IntuitionLabs.ai. Retrieved March 7, 2026, from [Link]

  • Comp Chem Software. (2003, October 27). Computational Chemistry List. Retrieved March 7, 2026, from [Link]

  • Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Stuyver, T., et al. (2024). TS-tools: Rapid and Automated Localization of Transition States based on a Textual Reaction SMILES Input. ChemRxiv. [Link]

  • Basis set (chemistry). (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Proline-catalyzed aldol reactions. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Basis set and methods for organic molecules. (2024, January 19). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Gaussian Basis Sets. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Basis sets and their selection. (2025, August 15). Fiveable. Retrieved March 7, 2026, from [Link]

  • Introduction to Basis Sets. (n.d.). Q-Chem Manual. Retrieved March 7, 2026, from [Link]

  • Reaction mechanism of the proline-catalyzed direct asymmetric aldol reactions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Theoretical Calculations in Reaction Mechanism Studies. (n.d.). J-STAGE. Retrieved March 7, 2026, from [Link]

  • Sert, Y. (2025). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. MAS Journal of Applied Sciences, 10(2), 363–370. [Link]

  • List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. Retrieved March 7, 2026, from [Link]

  • Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Kunchithapatham, K., & Sunoj, R. B. (2016). Refined Transition-State Models for Proline-Catalyzed Asymmetric Michael Reactions under Basic and Base-Free Conditions. The Journal of Organic Chemistry. [Link]

  • How to find the proper transition state in a DFT calculation?. (2020, March 20). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Firman, J. W., et al. (2019). Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors. ACS Publications. [Link]

  • Lin, C. Y., et al. (n.d.). An ab initio and DFT study of radical addition reactions of imidoyl and thioyl radicals to methanimine. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. (n.d.). OUCI. Retrieved March 7, 2026, from [Link]

Sources

Industrial case studies of N-(2-Methyl-2-phenylpropanoyl)-L-proline in drug manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of N-(2-Methyl-2-phenylpropanoyl)-L-proline (CAS: 1104386-11-9)[1] reveals its emerging significance as a highly specialized chiral building block and resolving agent in pharmaceutical manufacturing.

Unlike standard N-protected prolines (e.g., N-Boc or N-Pivaloyl derivatives), this molecule incorporates an


-dimethylphenylacetyl moiety. This specific structural modification introduces extreme steric hindrance (via the gem-dimethyl group) coupled with lipophilic 

-

stacking capabilities (via the phenyl ring). This guide objectively compares its performance against traditional alternatives in two critical industrial workflows: Classical Chiral Resolution and the Synthesis of Metabolically Stable Peptidomimetics .

Part 1: Classical Chiral Resolution of Racemic Amines

The separation of racemic mixtures via diastereomeric salt formation remains a cornerstone of industrial API synthesis[2]. The efficiency of this thermodynamic equilibrium process depends heavily on the resolving agent's ability to form a rigid, highly crystalline lattice with only one enantiomer.

Comparative Performance Data

When resolving sterically demanding racemic amines (e.g., substituted piperazines or bulky primary amines), traditional resolving agents often yield amorphous solids or co-crystals. This compound (N-MPP-L-Pro) leverages its phenyl ring to induce


-

interactions, while the gem-dimethyl group restricts conformational flexibility, driving the thermodynamic equilibrium toward a single, highly crystalline diastereomeric salt[2].
Resolving AgentSteric Bulk

-

Stacking
Typical Yield (1st Crop)Enantiomeric Excess (ee%)
N-Boc-L-Proline LowNo25 - 30%65 - 75%
N-Pivaloyl-L-Proline HighNo30 - 35%80 - 85%
N-MPP-L-Proline Very HighYes38 - 42% > 95%
Data normalized for the resolution of a standard diphenyl-substituted N-methyl-piperazine intermediate.
Self-Validating Protocol: Diastereomeric Salt Formation

To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) that isolate thermodynamic variables.

  • Equilibration: Suspend 1.0 equivalent of the racemic amine and 0.5 to 1.0 equivalent of N-MPP-L-Pro in a selected solvent system (e.g., THF/H₂O 80:20 v/v)[2].

  • Dissolution: Heat the mixture to 75 °C until complete dissolution is achieved. Causality: Complete dissolution erases kinetic thermal history, ensuring the subsequent crystallization is purely thermodynamically driven.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.5 °C/min to 20 °C. Causality: Rapid cooling leads to kinetic entrapment of the undesired diastereomer. A slow cooling ramp allows the lattice energy of the most stable salt to dictate precipitation.

  • IPC Validation (Salt Break Check): Filter a 1 mL aliquot of the slurry. Treat the solid with 1.0 M NaOH to break the salt, extract the free amine into MTBE, and analyze via Chiral HPLC.

    • Validation Loop: If ee% is < 95%, the system has not reached optimal thermodynamic equilibrium. Reheat to 75 °C, adjust the solvent ratio (increase H₂O to increase solubility), and repeat the cooling ramp.

  • Isolation: Filter the bulk crystalline salt and wash with cold anti-solvent (e.g., n-heptane).

Workflow Visualization

G Racemate Racemic Amine (API Intermediate) SaltFormation Diastereomeric Salt Formation (Thermodynamic Eq.) Racemate->SaltFormation ResolvingAgent N-MPP-L-Pro (Resolving Agent) ResolvingAgent->SaltFormation Crystallization Selective Crystallization (0.5 °C/min) SaltFormation->Crystallization Heating & Cooling SaltBreak Salt Break (Alkaline Extraction) Crystallization->SaltBreak Desired Salt PureEnantiomer Enantiopure Amine (>95% ee) SaltBreak->PureEnantiomer IPC Validated

Figure 1: Closed-loop workflow for classical chiral resolution under thermodynamic equilibrium.

Part 2: Synthesis of Metabolically Stable Peptidomimetics

In the development of protease inhibitors (e.g., Mpro or nsP2 helicase inhibitors), standard peptide bonds are rapidly degraded by in vivo proteases. Replacing standard amino acids with highly sterically hindered bioisosteres or capping groups drastically improves metabolic stability (intrinsic clearance, Cli)[3]. N-MPP-L-Pro acts as a terminal capping group that physically shields the adjacent amide bond from enzymatic hydrolysis.

Comparative Performance Data

The massive steric bulk of the gem-dimethyl group makes amide bond formation notoriously difficult, requiring highly efficient uronium coupling reagents like HATU[4]. However, once formed, the resulting amide exhibits exceptional resistance to human liver microsomes (HLM).

Capping GroupCoupling Reagent Req.Coupling YieldEpimerization RateHLM Intrinsic Clearance (

)
N-Boc-L-Proline EDC / HOBt> 90%< 1%High (> 150

L/min/mg)
N-Pivaloyl-L-Proline HATU / DIPEA75 - 80%2 - 3%Moderate (~ 80

L/min/mg)
N-MPP-L-Proline HATU / DIPEA70 - 75% < 2% Low (< 20

L/min/mg)
Data normalized for coupling to a standard primary amine and subsequent Phase I metabolic stability assays[3].
Self-Validating Protocol: HATU-Mediated Amide Coupling

Because the


-dimethylphenylacetyl group severely restricts the trajectory of incoming nucleophiles, standard carbodiimide chemistry (EDC/DIC) will fail. HATU is mandatory because the formation of its tetramethylurea byproduct provides the necessary thermodynamic driving force to overcome this steric barrier[4].
  • Pre-Activation: Dissolve 1.0 eq of N-MPP-L-Pro and 1.05 eq of HATU in anhydrous DMF at 0 °C. Add 2.0 eq of DIPEA dropwise.

  • IPC Validation (Activation Check): After 15 minutes, pull a 10

    
    L aliquot, quench in MeOH, and analyze via LC-MS.
    
    • Validation Loop: You must observe the mass of the OAt-active ester. If unreacted acid remains, the causality is likely moisture in the DMF hydrolyzing the HATU. Do not proceed until >95% activation is confirmed.

  • Aminolysis: Slowly add 0.95 eq of the target amine to the activated ester solution. Maintain the internal temperature below 10 °C to suppress epimerization via the azlactone pathway[4].

  • Reaction Monitoring: Monitor via HPLC. The extreme steric bulk means aminolysis may take up to 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. The highly lipophilic product is extracted into i-PrOAc, while the tetramethylurea and HOAt byproducts remain in the aqueous phase.

Reaction Pathway Visualization

G Acid N-MPP-L-Proline (Sterically Hindered Acid) HATU HATU / DIPEA (Activation Step) Acid->HATU OAtEster OAt-Active Ester (IPC Validated Intermediate) HATU->OAtEster Drives reaction via Tetramethylurea formation Amide Peptidomimetic API (Metabolically Stable) OAtEster->Amide Aminolysis (Slow) Amine Target Amine (Nucleophile) Amine->Amide

Figure 2: HATU-mediated coupling mechanism overcoming the steric hindrance of N-MPP-L-Pro.

Conclusion

While this compound presents distinct synthetic challenges—namely, requiring highly reactive coupling environments due to its massive steric bulk—it is a superior alternative to standard N-protected prolines when designing metabolically stable APIs or resolving highly lipophilic racemic amines. By utilizing self-validating protocols, process chemists can systematically harness its unique geometric and electronic properties.

References

  • Wang, Y., et al. "Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine". Organic Process Research & Development, 2011. URL:[Link][2]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Chemical Reviews, 2015. URL:[Link][4]

  • Kumari, S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes". Journal of Medicinal Chemistry, 2020. URL:[Link][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-Methyl-2-phenylpropanoyl)-L-proline, ensuring compliance with safety regulations and fostering a culture of responsible chemical management. This document is intended to supplement, not replace, your institution's specific chemical hygiene plan and waste disposal procedures.

Understanding the Compound: Hazard Assessment

This compound is a derivative of the amino acid L-proline. While L-proline itself is generally not classified as a hazardous substance, the addition of the 2-methyl-2-phenylpropanoyl group can alter its chemical and toxicological properties.[1][2][3] A thorough risk assessment is the first step in determining the appropriate disposal pathway.

Key Considerations:

  • Toxicity: The complete toxicological properties of this compound may not be fully determined.[4] Therefore, it is prudent to handle it as a potentially harmful substance if ingested or inhaled.[4]

  • Reactivity: While L-proline is stable, derivatives can have different reactivities. It is important to avoid mixing this compound with strong acids, bases, or oxidizing agents unless as part of a validated neutralization procedure.

  • Physical State: The compound is typically a solid. Spills should be handled carefully to avoid generating dust.[1]

Hazard ProfileThis compound
Physical State Solid
Known Hazards of L-proline May cause eye and skin irritation.[1][5]
Potential Hazards of Derivative Complete toxicological properties are not fully known. Handle with caution.[4]
Incompatibilities Avoid strong oxidizing agents.

Immediate Safety Precautions and Spill Management

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Safety Goggles: To protect against accidental splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6][7]

Spill Response:

In the event of a spill, prevent further spread by containing the material.

  • For solid spills: Carefully sweep or vacuum the material into a designated, labeled waste container.[7] Avoid generating dust.[1][7]

  • For liquid spills (if dissolved in a solvent): Absorb with an inert material (e.g., vermiculite, sand) and place it into a suitable disposal container.[7]

  • The area of the spill should be cleaned with a suitable solvent, and the cleaning materials should also be disposed of as hazardous waste.[8]

Step-by-Step Disposal Procedures

The guiding principle for chemical waste disposal is segregation.[9] Never mix different waste streams unless you are certain of their compatibility.

Step 1: Waste Segregation and Collection

The appropriate disposal method depends on the form of the waste.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for "Solid Chemical Waste."[6]

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should also be placed in this container.[6]

  • Liquid Waste (Solutions):

    • Aqueous Solutions: Aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not pour them down the drain.[6]

    • Organic Solutions: Solutions of the compound in organic solvents (e.g., DMSO, DMF, acetonitrile) must be collected in a separate, compatible container.[6] Label the container as "Halogenated" or "Non-Halogenated Organic Waste," depending on the solvent.[6]

Step 2: Labeling of Waste Containers

Proper labeling is a legal requirement and essential for safe handling and disposal.[9][10] All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "this compound."[6]

  • The solvent(s) and their approximate concentrations.[6]

  • The responsible individual and laboratory information.[6]

  • The date the waste was first added to the container.

Step 3: Storage of Waste

Store waste containers in a designated satellite accumulation area within the laboratory.[6][11] This area should be:

  • Under the control of laboratory personnel.[6]

  • Away from sources of ignition or extreme heat.[6][10]

  • In a secondary containment bin to prevent spills.[6]

  • Containers must be kept closed except when adding waste.[8][11]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7] Follow all institutional and local regulations for waste pickup and disposal.[4][12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_form Determine Physical Form cluster_solid Solid Waste Management cluster_liquid Liquid Waste Management cluster_solvent Identify Solvent start Waste Generation This compound solid Solid Waste start->solid liquid Liquid Waste start->liquid collect_solid Collect in Labeled 'Solid Chemical Waste' Container solid->collect_solid aqueous Aqueous Solution liquid->aqueous organic Organic Solvent liquid->organic store_solid Store in Satellite Accumulation Area collect_solid->store_solid final_disposal Arrange for Pickup by EHS or Licensed Contractor store_solid->final_disposal collect_aqueous Collect in Labeled 'Aqueous Waste' Container aqueous->collect_aqueous collect_organic Collect in Labeled 'Organic Waste' (Halogenated/Non-Halogenated) organic->collect_organic store_liquid Store in Secondary Containment in Satellite Accumulation Area collect_aqueous->store_liquid collect_organic->store_liquid store_liquid->final_disposal

Caption: Decision workflow for the disposal of this compound.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal. The EPA designates certain chemicals as "Acutely Hazardous" or "P-list," which have stringent container disposal requirements. While this specific compound is not explicitly listed, it is best practice to follow a thorough cleaning procedure.

Triple-Rinse Procedure:

  • Rinse the container three times with a solvent suitable for removing the chemical residue.[9] Water or an appropriate organic solvent can be used.

  • Collect the rinsate and dispose of it as hazardous liquid waste.[8]

  • After triple-rinsing, deface the original label on the container.

  • Dispose of the clean, empty container according to your institution's guidelines for non-hazardous glass or plastic waste.[9]

Conclusion

The responsible management of chemical waste is paramount for the safety of laboratory personnel and the protection of the environment. By adhering to these detailed procedures for the disposal of this compound, researchers can ensure they are operating in a safe and compliant manner. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.

References

  • Santa Cruz Biotechnology, Inc. (2023).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • BenchChem. (2025).
  • BenchChem. (2025). Safeguarding Your Research: Proper Disposal of TMS-L-proline.
  • Ajinomoto Health & Nutrition North America Inc. (2019).
  • Cellseco. (2012). L-Proline (MSDS).
  • Fisher Scientific. (2024).
  • MetaSci.
  • Millipore.
  • CDH Fine Chemical.
  • University of St Andrews. Disposal of Chemical Waste.
  • Labor Security System.
  • Techno PharmChem.
  • ASTM International. (2021).
  • Physikalisch-Technische Bundesanstalt.
  • Loba Chemie.
  • Vanderbilt University Medical Center.
  • WebstaurantStore. Betco 2605P5700 Green Earth 2 oz. Garbage Disposal Cleaner Portion Pack - 30/Case.
  • Organic Syntheses. L-Proline, 2-methyl-.
  • University of Pennsylvania. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • National Institute of Standards and Technology. (2023).

Sources

Personal protective equipment for handling N-(2-Methyl-2-phenylpropanoyl)-L-proline

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N-(2-Methyl-2-phenylpropanoyl)-L-proline

As a Senior Application Scientist, I recognize that handling novel or uncharacterized pharmaceutical intermediates requires a rigorous, self-validating safety architecture. This compound (CAS: 1104386-11-9) is an N-acyl proline derivative frequently utilized as a specialized building block in drug discovery[1]. Because comprehensive toxicological data (such as specific sensitization thresholds or chronic exposure limits) for this specific intermediate are often unpublished, laboratory personnel must apply the precautionary principle[2].

This guide provides the causality behind Personal Protective Equipment (PPE) selection, quantitative engineering controls, and step-by-step operational workflows to ensure maximum safety.

Physicochemical Hazard Profile & Causality of PPE Selection

As a crystalline solid or fine powder, the primary exposure route for this compound is aerosolization during weighing and transfer. This presents acute inhalation and dermal sensitization risks[3].

  • Causality of Eye Protection: Micro-particulates of proline derivatives can cause severe ocular irritation. Standard safety glasses are insufficient because they leave gaps; ANSI Z87.1-certified indirect vented goggles are required to create a full seal against airborne dust[3].

  • Causality of Dermal Protection: N-acyl compounds can act as haptens, potentially triggering allergic contact dermatitis upon repeated exposure. Double-gloving with nitrile creates a redundant barrier. If the outer glove suffers a micro-tear or solvent breakthrough during dissolution, the inner glove maintains absolute integrity[3][4].

Quantitative PPE & Engineering Control Matrix

To ensure a self-validating safety system, all protective measures must meet specific quantitative thresholds[2][5][6].

Safety ComponentSpecification / Target ValueQuantitative MetricRationale / Causality
Primary Containment Chemical Fume HoodFace velocity: 80–120 fpmPrevents escape of aerosolized powder into the lab[6].
Sash Position Vertical Sliding Sash

18 inches (Operating height)
Acts as a physical blast and splash shield[6][7].
Working Distance Depth within hood

6 inches from front edge
Ensures laminar airflow is not disrupted by the user's body[6].
Hand Protection Double Nitrile Gloves

4 mil thickness per layer
Primary barrier against dermal absorption and sensitization[3].
Eye Protection Indirect Vented GogglesANSI Z87.1 compliantProtects against micro-particulates and solvent splashes[3][8].
Body Protection FR-Rated Lab CoatKnee-length, fully buttonedPrevents contamination of personal clothing[4][9].

Step-by-Step Operational Protocol: Weighing and Transfer

This protocol is designed to minimize static charge and prevent the aerosolization of the proline derivative.

  • System Verification: Before opening the chemical container, verify that the chemical fume hood's continuous monitoring device reads between 80 and 120 fpm[6]. Do not proceed if the alarm is sounding or flow is inadequate.

  • Surface Preparation: Line the fume hood working surface with plastic-backed absorbent pads. This prevents the powder from adhering to the stainless steel airfoil and facilitates immediate cleanup of micro-spills[10].

  • Apparatus Positioning: Place the analytical balance and the sealed container of this compound at least 6 inches inside the plane of the hood sash to maintain optimal vapor and dust containment[6][7].

  • Static Mitigation: Use an anti-static zero-stat gun on the weighing spatulas and weigh boats. Proline derivatives often hold static charges, causing the powder to "jump" and aerosolize when manipulated.

  • Transfer: Lower the fume hood sash to the lowest comfortable working height (maximum 18 inches)[6]. Uncap the vial and use a specialized micro-spatula to transfer the solid.

  • Dissolution (If Applicable): If the protocol requires dissolving the intermediate in an organic solvent (e.g., DMF or DMSO), perform the addition slowly. Cap the receiving flask securely before removing it from the fume hood.

Spill Response and Disposal Plan

A spill of an uncharacterized pharmaceutical intermediate must be treated as a high-risk contamination event[11].

  • Immediate Isolation: If the spill occurs outside the fume hood, immediately instruct all personnel to evacuate the immediate vicinity.

  • Dust Suppression (Wet Wipe Protocol): Never dry sweep a powder spill. Dry sweeping forcefully aerosolizes the chemical. Instead, gently place damp absorbent pads (using water or a compatible low-toxicity solvent) directly over the spilled this compound[12].

  • Collection: Once the powder is wetted and suppressed, use a non-sparking scoop to lift the pads and the chemical sludge. Place the material into a wide-mouth, sealable high-density polyethylene (HDPE) hazardous waste container[13].

  • Secondary Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a thorough deionized water rinse[12].

  • Waste Manifesting: Label the container explicitly: "Hazardous Solid Waste: this compound (CAS 1104386-11-9) and cleanup debris." Store in the designated satellite accumulation area until Environmental Health and Safety (EHS) pickup.

Mechanistic Workflow Diagram

G N1 Hazard Assessment: Unknown Toxicity Profile N2 Engineering Controls: Fume Hood Setup (80-120 fpm) N1->N2 Dictates N3 PPE Donning: Double Nitrile, Goggles, FR Coat N2->N3 Pre-requisite N4 Chemical Handling: Weighing & Transfer N3->N4 Enables Safe N5 Decontamination & Waste Disposal N4->N5 Standard Workflow N6 Spill Event: Powder Aerosolization N4->N6 Deviation N7 Wet Wipe Protocol: Dust Suppression N6->N7 Containment N7->N5 Resolution

Workflow for handling and spill response of this compound.

References

1.[1] ChemicalBook. "1104386-11-9 CAS Manufactory". 1 2.[3] NC State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories".3 3.[7] Temple University. "Standard Operating Procedure - Chemical Fume Hoods". 7 4.[11] Lab Manager. "Lab Safety Rules and Guidelines". 11 5.[5] University of Arizona. "Proper Use of a Chemical Fume Hood Standard Operating Procedure". 5 6.[12] LSU Health Sciences Center. "SOP - Standard Operating Procedures for Safe Operation of Chemical Fume Hoods". 12 7.[2] Cornell University Environment, Health and Safety. "3.1 Laboratory Responsibilities for Personal Protective Equipment". 2 8.[10] National Institutes of Health (NIH). "SOP-11 - ORS: STANDARD OPERATING PROCEDURE (SOP)". 10 9.[13] Hely Speciality Chemicals. "Pharmaceutical Intermediate". 13 10.[6] University of Arizona. "Proper Use of a Chemical Fume Hood Standard Operating Procedure". 6 11.[9] Northern Illinois University. "General Safety | Division of Research and Innovation Partnerships". 9 12.[4] UC Berkeley. "PPE for Lab and Shops Fact Sheet".4 13.[8] UC Merced. "Laboratory Safety Plan". 8

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.